Nlrp3-IN-62
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H15F3N4O3 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[5-[2-hydroxy-6-methyl-4-(trifluoromethyl)phenyl]-[1,3]oxazolo[4,5-b]pyridin-2-yl]-3,5-dihydro-1H-pyrrolo[3,4-c]pyridin-6-one |
InChI |
InChI=1S/C21H15F3N4O3/c1-10-4-13(21(22,23)24)6-15(29)18(10)14-2-3-16-19(26-14)27-20(31-16)28-8-11-5-17(30)25-7-12(11)9-28/h2-7,29H,8-9H2,1H3,(H,25,30) |
InChI Key |
PWBIFRGGKGATQI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the NLRP3 Inflammasome: A Technical Guide to its Mechanism and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] This multiprotein complex acts as a cytosolic sensor for a wide array of microbial motifs, endogenous danger signals, and environmental irritants.[4][5] Its activation triggers a cascade of inflammatory responses, including the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of programmed cell death known as pyroptosis.[1][6] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a multitude of inflammatory and autoimmune diseases, such as cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease, type II diabetes, and atherosclerosis, making it a prime target for therapeutic intervention.[1][2][5]
This technical guide provides an in-depth overview of the NLRP3 inflammasome activation pathways and the mechanisms by which inhibitors can modulate its activity. While specific data for a compound designated "Nlrp3-IN-62" is not publicly available, this document will detail the established mechanisms and experimental protocols relevant to the characterization of any NLRP3 inhibitor.
Core Mechanism: The Two-Step Activation of the NLRP3 Inflammasome
The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two distinct signals: a priming signal (Signal 1) and an activation signal (Signal 2).[7][8]
Signal 1: Priming
The priming step is initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by endogenous cytokines like tumor necrosis factor (TNF) and IL-1β.[2][9] These signals engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R), leading to the activation of the nuclear factor-κB (NF-κB) signaling pathway.[10] NF-κB activation upregulates the transcription of NLRP3 itself and the pro-inflammatory cytokine precursor, pro-IL-1β.[9][10] Post-translational modifications, including deubiquitination of NLRP3, are also crucial during this priming phase.[10][11]
Signal 2: Activation
A diverse array of stimuli can provide the second signal, leading to the assembly and activation of the inflammasome complex. These activators do not appear to bind directly to NLRP3 but rather trigger a common downstream cellular event.[1][9] Key triggers for NLRP3 activation include:
-
Ionic Flux: A decrease in intracellular potassium concentration (K+ efflux) is a central and potent trigger for NLRP3 activation.[1][2] This can be induced by various stimuli, including extracellular ATP acting on the P2X7 receptor, pore-forming toxins, and particulate matter.[2][3]
-
Mitochondrial Dysfunction: The generation of mitochondrial reactive oxygen species (mtROS) and the release of oxidized mitochondrial DNA (mtDNA) into the cytosol can activate the NLRP3 inflammasome.[2][10] The mitochondrial lipid cardiolipin (B10847521) has also been shown to bind to NLRP3 and is important for its activation.[1][4]
-
Lysosomal Damage: The phagocytosis of crystalline or particulate matter, such as uric acid crystals, silica, and asbestos, can lead to lysosomal rupture. The subsequent release of lysosomal contents, including cathepsins, into the cytosol can activate NLRP3.
Upon receiving the activation signal, NLRP3 oligomerizes and recruits the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC).[4][12] ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[2][6] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[5][6]
Signaling Pathways and Inhibition Mechanisms
The intricate process of NLRP3 inflammasome activation presents multiple points for therapeutic intervention. Inhibitors can be broadly categorized based on their mechanism of action.
Canonical and Non-Canonical NLRP3 Activation Pathways
Potential Points of Inhibition for Novel Therapeutics
Quantitative Data for Characterizing NLRP3 Inhibitors
The potency and efficacy of NLRP3 inhibitors are determined through a series of in vitro and in vivo assays. The following table summarizes key quantitative metrics used in their characterization.
| Parameter | Description | Typical Assay |
| IC50 (Inhibitory Concentration 50%) | The concentration of an inhibitor that reduces a specific biological or biochemical activity by 50%. | IL-1β ELISA, Caspase-1 activity assay, ASC speck formation assay |
| EC50 (Effective Concentration 50%) | The concentration of a drug that gives half-maximal response. | Cellular thermal shift assay (CETSA) for target engagement |
| Ki (Inhibition Constant) | The dissociation constant of the enzyme-inhibitor complex; a measure of the inhibitor's binding affinity. | Enzyme kinetics assays with purified proteins |
| In Vivo Efficacy (e.g., ED50) | The dose of a drug that produces a therapeutic effect in 50% of the population. | Measurement of inflammatory markers (e.g., IL-1β) in animal models of NLRP3-driven diseases |
Experimental Protocols for Investigating NLRP3 Inhibition
A robust validation of an NLRP3 inhibitor's activity involves a multi-faceted approach, employing a series of orthogonal assays that measure different downstream events of NLRP3 activation.[8]
In Vitro Cellular Assays
1. Cell Culture and Priming:
-
Cell Lines: Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) from mice are commonly used.[13]
-
Priming (Signal 1): Cells are typically primed with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
2. NLRP3 Activation and Inhibition:
-
Activation (Signal 2): After priming, cells are treated with the test inhibitor at various concentrations for a defined period (e.g., 30-60 minutes). Subsequently, an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM) is added to trigger inflammasome assembly.
3. Measurement of Downstream Readouts:
-
IL-1β and IL-18 Measurement (ELISA): The concentration of secreted IL-1β and IL-18 in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits. This is a primary readout for inflammasome activity.
-
Caspase-1 Activity Assay: The activity of secreted caspase-1 can be measured using a fluorogenic substrate (e.g., FAM-YVAD-FMK).
-
ASC Speck Visualization (Immunofluorescence): Upon activation, ASC polymerizes into a large perinuclear structure called the "ASC speck." Cells can be fixed, permeabilized, and stained with an anti-ASC antibody. The percentage of cells with ASC specks is quantified by fluorescence microscopy.
-
Pyroptosis/Cell Viability Assay (LDH Assay): Pyroptosis leads to the release of lactate (B86563) dehydrogenase (LDH) from cells. An LDH cytotoxicity assay can be used to measure cell membrane integrity.
Biochemical Assays
-
ATPase Activity Assay: Since the NACHT domain of NLRP3 possesses ATPase activity that is essential for its oligomerization, inhibitors can be tested for their ability to block this activity using purified NLRP3 protein.[1][13]
In Vivo Models
-
LPS-Induced Systemic Inflammation: Mice are injected with LPS, followed by the administration of an NLRP3 activator. The test inhibitor is administered prior to or after the inflammatory challenge, and levels of IL-1β and other cytokines in the serum are measured.
-
Disease-Specific Models: The efficacy of NLRP3 inhibitors is often tested in animal models of diseases where NLRP3 is implicated, such as models of CAPS, gout (using uric acid crystals), or neuroinflammatory diseases.[14][15][16]
Experimental Workflow for In Vitro Characterization of an NLRP3 Inhibitor
Conclusion
The NLRP3 inflammasome is a central player in innate immunity and a key driver of inflammation in numerous diseases. Understanding its complex activation mechanism is paramount for the development of novel therapeutics. While the specific details of "this compound" remain to be elucidated, the pathways, quantitative metrics, and experimental protocols outlined in this guide provide a comprehensive framework for the characterization of any compound targeting this critical inflammatory signaling hub. The continued exploration of NLRP3 inhibitors holds significant promise for the treatment of a wide range of debilitating human diseases.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Updated insights into the molecular networks for NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria | EMBO Molecular Medicine [link.springer.com]
- 16. researchgate.net [researchgate.net]
The Discovery and Synthesis of Potent NLRP3 Inflammasome Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions such as gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis. This has spurred the development of small molecule inhibitors that can directly modulate NLRP3 activity. This technical guide provides an in-depth overview of the discovery and synthesis of potent NLRP3 inhibitors, with a focus on the principles and methodologies relevant to compounds like Nlrp3-IN-62. We will explore the common screening cascades, synthetic strategies, and key experimental protocols for the characterization of these promising therapeutic agents.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the host's innate immune response.[1][2] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1.[1][2] This assembly leads to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][2] Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Due to its central role in inflammation, the dysregulation of the NLRP3 inflammasome is associated with a multitude of chronic diseases.[1][3] Consequently, the development of small molecule inhibitors that directly target NLRP3 is a highly active area of research in drug discovery.
The NLRP3 Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse array of secondary stimuli, such as ATP, crystalline substances, and pore-forming toxins, triggers the assembly and activation of the inflammasome complex.[4]
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the points of intervention for inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway.
Discovery of Potent NLRP3 Inhibitors: A Screening Cascade
The discovery of novel NLRP3 inhibitors typically follows a structured screening cascade designed to identify potent and selective compounds. This process often begins with high-throughput screening (HTS) of large compound libraries, followed by a series of increasingly complex and physiologically relevant assays to characterize the lead candidates.
The following diagram outlines a typical experimental workflow for the discovery and characterization of NLRP3 inhibitors.
Caption: Experimental workflow for NLRP3 inhibitor discovery.
Synthesis of NLRP3 Inhibitors
While the specific synthesis protocol for this compound is proprietary and detailed in patent literature (WO2024213552A1), a general understanding of the synthetic routes to potent NLRP3 inhibitors can be gleaned from the broader chemical literature.[5] Many potent NLRP3 inhibitors are based on a sulfonamide or a similar core scaffold. The synthesis often involves a multi-step sequence starting from commercially available building blocks.
Note: The following is a representative, generalized synthetic scheme for a sulfonamide-based NLRP3 inhibitor and is not the specific synthesis for this compound.
General Synthetic Scheme:
A common approach involves the coupling of a substituted sulfonyl chloride with a primary or secondary amine. The substituents on both the sulfonyl chloride and the amine are varied to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
-
Step 1: Sulfonamide Formation: A substituted aryl or heteroaryl sulfonyl chloride is reacted with a suitable amine in the presence of a base (e.g., triethylamine, pyridine) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).
-
Step 2: Further Functionalization: The resulting sulfonamide may undergo further chemical modifications, such as N-alkylation, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or functional group interconversions to introduce additional diversity and fine-tune the molecule's properties.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound.
| Assay | Cell Line | IC50 |
| Pyroptosis Inhibition | THP-1 | 0.7 nM |
| IL-1β Release Inhibition | THP-1 | 108.5 nM |
Data obtained from MedChemExpress, citing patent WO2024213552.
Key Experimental Protocols
The characterization of NLRP3 inhibitors relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for some of the key experiments.
IL-1β Release Assay in THP-1 Cells
Objective: To determine the potency of a compound in inhibiting NLRP3-mediated IL-1β release in a human monocytic cell line.
Methodology:
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate the cells into a macrophage-like phenotype, they are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
Priming: The differentiated THP-1 cells are primed with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The primed cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for 30-60 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding an agonist such as nigericin (B1684572) (5-10 µM) or ATP (5 mM) for 1-2 hours.
-
Supernatant Collection and Analysis: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Pyroptosis Assay
Objective: To assess the ability of a compound to inhibit NLRP3-mediated pyroptotic cell death.
Methodology:
-
Cell Culture and Treatment: Differentiated and primed THP-1 cells are treated with the test compound and NLRP3 activator as described in the IL-1β release assay.
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components, including the enzyme lactate dehydrogenase (LDH). The amount of LDH released into the cell culture supernatant is quantified using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: The percentage of pyroptosis inhibition is calculated based on the reduction in LDH release, and the IC50 value is determined.
ASC Speck Formation Assay
Objective: To visualize and quantify the effect of an inhibitor on the formation of the ASC speck, a hallmark of inflammasome assembly.
Methodology:
-
Cell Line: A stable THP-1 cell line expressing a fluorescently tagged ASC protein (e.g., ASC-GFP) is used.
-
Cell Treatment: The ASC-GFP THP-1 cells are differentiated, primed, and treated with the inhibitor and NLRP3 activator as previously described.
-
Microscopy: The cells are fixed and imaged using a fluorescence microscope. The formation of large, perinuclear fluorescent aggregates (ASC specks) is indicative of inflammasome activation.
-
Quantification: The percentage of cells containing ASC specks is quantified in the presence and absence of the inhibitor. This can be done manually or using automated image analysis software.
Conclusion
The discovery and development of potent and selective NLRP3 inhibitors hold immense promise for the treatment of a wide array of inflammatory diseases. A thorough understanding of the underlying biology of the NLRP3 inflammasome, coupled with robust screening cascades and synthetic strategies, is essential for the successful identification and optimization of novel therapeutic candidates. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working in this exciting and rapidly evolving field. While specific details for individual compounds like this compound may be proprietary, the general principles outlined here serve as a valuable resource for advancing the next generation of NLRP3-targeted therapies.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. WO2024213552A1 - Nlrp3 inhibitors - Google Patents [patents.google.com]
Nlrp3-IN-62: A Technical Overview of a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nlrp3-IN-62 is a novel and potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Dysregulation of the NLRP3 inflammasome is associated with numerous pathological conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[1] this compound demonstrates significant inhibitory activity against pyroptosis and IL-1β release, suggesting its potential as a therapeutic agent for these disorders. This document provides a comprehensive technical guide on this compound, detailing its mechanism of action, available quantitative data, and the experimental protocols typically employed to characterize such inhibitors.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the host's defense against pathogens and cellular stress.[2][3] Its activation is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).[3][4][5]
Signal 1 (Priming): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[4] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-IL-1β and pro-IL-18.[3][4]
Signal 2 (Activation): A diverse array of secondary stimuli, including extracellular ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction, can trigger the activation of the primed NLRP3 protein.[1][3] This leads to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][6]
Downstream Events: The assembled inflammasome facilitates the auto-cleavage and activation of caspase-1.[5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell.[2][3] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4][7]
Signaling Pathway Diagram
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Mechanism of Action of this compound
This compound is a direct inhibitor of the NLRP3 protein. By targeting NLRP3, it prevents the conformational changes required for its activation and the subsequent assembly of the inflammasome complex. This blockade of inflammasome formation effectively halts the downstream signaling cascade, including caspase-1 activation, maturation and release of IL-1β and IL-18, and the induction of pyroptosis.
Quantitative Data
The following table summarizes the reported in vitro potency of this compound.
| Assay | Cell Line | IC50 |
| Pyroptosis Inhibition | THP-1 cells | 0.7 nM |
| IL-1β Release Inhibition | THP-1 cells | 108.5 nM |
Data obtained from MedChemExpress, referencing patent application WO2024213552.
Experimental Protocols
Detailed experimental protocols for this compound have not yet been published in peer-reviewed literature. However, the following are standard methodologies used to characterize NLRP3 inflammasome inhibitors.
Cell Culture and Differentiation
-
THP-1 Cells: Human monocytic THP-1 cells are a common model for studying the NLRP3 inflammasome. They are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce a macrophage-like phenotype, THP-1 cells are differentiated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 3-24 hours.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages derived from the bone marrow of mice are another widely used model.[8] Bone marrow cells are harvested from the femurs and tibias and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay measures the ability of a compound to inhibit the release of IL-1β from primed and activated macrophages.
Experimental Workflow:
Caption: A typical experimental workflow for assessing NLRP3 inflammasome inhibition.
Detailed Steps:
-
Cell Seeding: Plate differentiated THP-1 cells or BMDMs in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere.
-
Priming (Signal 1): Remove the culture medium and add fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or a vehicle control for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (final concentration 5 mM) or Nigericin (final concentration 5 µM), and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Pyroptosis Assay (LDH Release Assay)
Pyroptosis, or inflammatory cell death, can be quantified by measuring the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant.
Methodology:
-
Follow steps 1-4 of the in vitro NLRP3 inflammasome activation and inhibition assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Calculation: Calculate the percentage of cytotoxicity based on a positive control of fully lysed cells.
ASC Speck Formation Assay
This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly.
Methodology:
-
Use THP-1 cells stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP).
-
Seed the cells in a glass-bottom plate.
-
Prime the cells with LPS and treat with this compound as described above.
-
Activate with an NLRP3 agonist.
-
Fix the cells and visualize the formation of ASC specks using fluorescence microscopy.
-
Quantify the percentage of cells with ASC specks in the presence and absence of the inhibitor.
Future Directions
While the initial data for this compound is promising, further studies are required to fully characterize its therapeutic potential. These include:
-
Selectivity Profiling: Assessing the selectivity of this compound against other inflammasomes (e.g., NLRC4, AIM2) and other cellular targets.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of NLRP3-driven diseases.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship in vivo.
-
Toxicology Studies: Assessing the safety profile of the compound.
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome with demonstrated activity in cellular assays. Its ability to block both pro-inflammatory cytokine release and pyroptosis makes it a promising candidate for the development of novel therapeutics for a wide range of inflammatory diseases. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic utility.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-62 Target Protein Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, NLRP3 has emerged as a key therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the binding of small molecule inhibitors to the NLRP3 protein, with a focus on the well-characterized inhibitor MCC950 as a representative example, due to the limited public information on "Nlrp3-IN-62". This document details the NLRP3 signaling pathway, quantitative binding data for MCC950, and detailed protocols for key experimental assays relevant to the study of NLRP3 inhibitors.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process, often referred to as "priming" and "activation".
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][2][3]
-
Activation (Signal 2): A diverse array of secondary stimuli, including extracellular ATP, pore-forming toxins, and crystalline substances, can trigger the activation of the primed NLRP3 protein.[1][2][3] This leads to the assembly of the mature inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] This assembly facilitates the auto-catalytic cleavage and activation of caspase-1.[3] Activated caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), leading to the secretion of mature, pro-inflammatory IL-1β and the induction of pyroptotic cell death.
Small molecule inhibitors of NLRP3, such as MCC950, typically act by directly binding to the NLRP3 protein and preventing its activation and the subsequent assembly of the inflammasome complex.[3]
Target Protein Binding and Quantitative Data
The direct target of many specific NLRP3 inhibitors, including the well-studied compound MCC950, is the NLRP3 protein itself. MCC950 has been shown to bind directly to the NACHT domain of NLRP3, which possesses essential ATPase activity for inflammasome assembly.[4] By binding to this domain, MCC950 is thought to lock NLRP3 in an inactive conformation, thereby preventing its activation and the subsequent downstream inflammatory cascade.
While specific quantitative binding data for "this compound" is not publicly available, the following table summarizes the inhibitory potency of MCC950 from various studies.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM[5] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM[5] |
| MCC950 | Human THP-1 cells | Nigericin | IL-1β release | ~10 nM |
| MCC950 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β production | ~8 nM |
Experimental Protocols
A variety of cellular and biochemical assays are utilized to characterize the activity of NLRP3 inhibitors. Below are detailed methodologies for key experiments.
Cellular Assay: IL-1β Release in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This assay is a standard method to assess the functional inhibition of the NLRP3 inflammasome in primary immune cells.
Objective: To determine the IC50 of an NLRP3 inhibitor by measuring the reduction in IL-1β secretion from stimulated BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-conditioned medium (as a source of M-CSF)
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., MCC950)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Protocol:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 20% L929-conditioned medium for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (1 µg/mL) for 4 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor for 30-60 minutes.
-
-
Activation (Signal 2):
-
Activate the inflammasome by adding ATP (5 mM) or Nigericin (10 µM) for 1 hour.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
-
Quantification:
-
Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Biochemical Assay: NLRP3 ATPase Activity Assay
This assay directly measures the enzymatic activity of the NLRP3 protein and can be used to confirm that an inhibitor targets its ATPase function.
Objective: To determine if an inhibitor directly affects the ATPase activity of purified NLRP3.
Materials:
-
Recombinant human NLRP3 protein
-
ATP
-
ATPase assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 5 mM MgCl2, pH 7.5)
-
Malachite green-based phosphate (B84403) detection reagent
-
NLRP3 inhibitor
-
384-well plate
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add the NLRP3 inhibitor at various concentrations to the ATPase assay buffer.
-
Add the recombinant NLRP3 protein to each well.
-
Initiate the reaction by adding a final concentration of 1 mM ATP.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of ~620 nm.
-
-
Data Analysis:
-
The amount of Pi generated is proportional to the ATPase activity.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Target Engagement Assay: NanoBRET™ Target Engagement Assay
This cell-based assay provides a quantitative measure of compound binding to the target protein in live cells.
Objective: To quantify the binding affinity and occupancy of an inhibitor to NLRP3 within a cellular context.
Materials:
-
HEK293 cells
-
Plasmid encoding NLRP3 fused to NanoLuc® luciferase
-
Fluorescent tracer that binds to NLRP3
-
NLRP3 inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well plates
Protocol:
-
Cell Transfection:
-
Transfect HEK293 cells with the NLRP3-NanoLuc® fusion plasmid and plate in the assay plates.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the NLRP3 inhibitor.
-
-
Tracer Addition:
-
Add the fluorescent tracer to the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure both the donor (NanoLuc®) emission at ~460 nm and the acceptor (tracer) emission at ~610 nm.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The displacement of the tracer by the inhibitor results in a decrease in the BRET ratio.
-
Determine the IC50 value from the concentration-response curve, which reflects the binding affinity of the inhibitor to NLRP3 in live cells.
-
Conclusion
The NLRP3 inflammasome represents a pivotal target in the development of therapies for a multitude of inflammatory disorders. While specific data on "this compound" remains elusive in public domains, the extensive characterization of inhibitors like MCC950 provides a robust framework for understanding the principles of NLRP3-targeted drug discovery. The experimental protocols detailed in this guide offer a solid foundation for researchers to investigate the efficacy and mechanism of action of novel NLRP3 inhibitors, ultimately contributing to the advancement of new treatments for inflammatory diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Nlrp3-IN-62: A Technical Guide to Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the NLRP3 inflammasome pathway and the inhibitory effects of Nlrp3-IN-62. It is designed to offer a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the core biological processes and workflows.
Introduction to the NLRP3 Inflammasome Pathway
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that assembles in the cytosol of immune cells, such as macrophages, in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Dysregulation and chronic activation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases like Alzheimer's.[2][3]
Activation of the NLRP3 inflammasome is a tightly regulated, two-step process:
-
Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[4][5]
-
Signal 2 (Activation): A diverse range of stimuli, such as extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances, and mitochondrial dysfunction, can provide the second signal.[3] This signal triggers the oligomerization of NLRP3, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[2][5]
Activated caspase-1 is the effector enzyme of the inflammasome. It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted to propagate the inflammatory response.[2] Additionally, activated caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis, which facilitates the release of mature cytokines.[2][6]
This compound: A Potent NLRP3 Inhibitor
This compound is a small molecule inhibitor targeting the NLRP3 protein. Its inhibitory activity has been quantified in the human monocytic cell line, THP-1, a standard model for studying inflammasome activation.
Quantitative Data
The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against key downstream events of NLRP3 activation.
| Parameter | Cell Line | IC50 Value | Reference |
| Pyroptosis Inhibition | THP-1 | 0.7 nM | [4][5][6] |
| IL-1β Release Inhibition | THP-1 | 108.5 nM | [4][5][6] |
Signaling Pathway and Point of Inhibition
This compound acts by directly or indirectly preventing the activation and assembly of the NLRP3 inflammasome complex. The diagram below illustrates the canonical NLRP3 pathway and the proposed site of action for this compound.
References
- 1. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. pl.promega.com [pl.promega.com]
- 6. benchchem.com [benchchem.com]
Nlrp3-IN-62: A Technical Overview of its Biological Activity
This in-depth technical guide provides a comprehensive overview of the biological activity of Nlrp3-IN-62, a potent inhibitor of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NLRP3-mediated inflammation.
Core Biological Activity
This compound has been identified as a highly effective inhibitor of the NLRP3 inflammasome. Its primary biological activities, as determined in the human monocytic cell line THP-1, are the inhibition of pyroptosis and the reduction of interleukin-1β (IL-1β) release.
Quantitative Data Summary
The following table summarizes the key quantitative data for the biological activity of this compound.
| Parameter | IC50 | Cell Line | Assay |
| Pyroptosis Inhibition | 0.7 nM | THP-1 | Pyroptosis Assay |
| IL-1β Release Inhibition | 108.5 nM | THP-1 | IL-1β Release Assay |
Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). Upon activation, the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and induces a form of programmed cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD). This compound exerts its inhibitory effect on this pathway.
Experimental Protocols
While the specific, detailed experimental protocols for this compound are not publicly available, this section provides representative, detailed methodologies for the key assays used to characterize NLRP3 inhibitors. These protocols are based on established and widely used methods in the field.
IL-1β Release Assay in THP-1 Cells
Objective: To determine the dose-dependent inhibition of NLRP3-induced IL-1β release by this compound in THP-1 macrophages.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640.
-
Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin to each well.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Pyroptosis Assay in THP-1 Cells
Objective: To measure the inhibition of NLRP3-mediated pyroptotic cell death by this compound in THP-1 macrophages. This can be assessed by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon membrane rupture.
Materials:
-
Differentiated and primed THP-1 cells (as described in the IL-1β release assay)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Treatment:
-
Follow steps 1-4 of the IL-1β Release Assay protocol to differentiate, prime, treat with inhibitor, and activate the THP-1 cells.
-
-
Sample Collection:
-
After the 1-2 hour incubation with Nigericin, centrifuge the 96-well plate.
-
Carefully transfer the cell culture supernatants to a new 96-well plate.
-
-
LDH Measurement:
-
Measure the LDH activity in the supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment condition using the formula:
-
Calculate the percentage of pyroptosis inhibition for each concentration of this compound relative to the vehicle-treated, Nigericin-stimulated control.
-
Determine the IC50 value for pyroptosis inhibition as described for the IL-1β release assay.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the biological activity of an NLRP3 inhibitor like this compound.
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome, demonstrating nanomolar efficacy in inhibiting pyroptosis and IL-1β release in a relevant human cell line. The data presented in this guide, along with the representative experimental protocols, provide a strong foundation for further investigation of this compound as a potential therapeutic agent for a wide range of NLRP3-driven inflammatory diseases. It is important to note that while the provided protocols are based on standard methodologies, the specific details of the assays used to generate the initial data for this compound may vary and are not publicly available at this time.
NLRP3-IN-62: A Technical Guide for Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases like Alzheimer's.[3][4][5] This has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.[6][7] NLRP3-IN-62 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for researchers studying inflammation and developing novel therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process: priming (Signal 1) and activation (Signal 2).[8][9]
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), binding to pattern recognition receptors like Toll-like receptors (TLRs).[8][9] This engagement initiates a signaling cascade, most commonly through the nuclear factor-kappa B (NF-κB) pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[10][11]
-
Activation (Signal 2): A diverse range of stimuli can provide the second signal, including extracellular ATP, pore-forming toxins, crystalline structures (e.g., monosodium urate crystals), and mitochondrial dysfunction.[1][2][3] These stimuli lead to a common downstream cellular event, such as potassium (K+) efflux, which is considered a critical trigger for NLRP3 activation.[2][4] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form the multiprotein inflammasome complex.[5][9] This proximity-induced auto-activation of caspase-1 leads to the cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[12] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the NLRP3 Inflammasome to Reduce Diet-Induced Metabolic Abnormalities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. embopress.org [embopress.org]
In-Depth Technical Guide to Nlrp3-IN-62: A Novel Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-62 is a potent and novel small molecule inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and key biological activities. The information presented herein is compiled from publicly available data and is intended to serve as a resource for researchers in immunology, inflammation, and drug discovery.
Chemical Properties and Structure
This compound is a synthetic compound with the molecular formula C₂₁H₁₅F₃N₄O₃. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(5-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)phenol | WO2024213552 |
| Molecular Formula | C₂₁H₁₅F₃N₄O₃ | [1] |
| Molecular Weight | 428.36 g/mol | [1] |
| CAS Number | 3059965-71-5 | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMSO | [2] |
Note: The IUPAC name and structure are inferred from patent information and may require confirmation.
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune response. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. This signaling cascade ultimately results in an inflammatory response and a form of programmed cell death known as pyroptosis.
The precise binding site and mechanism of inhibition of this compound on the NLRP3 protein have not been publicly disclosed in detail. However, its potent inhibitory activity on IL-1β release and pyroptosis suggests that it interferes with a critical step in the inflammasome assembly or activation process.
Figure 1: Simplified signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
Biological Activity
This compound has demonstrated potent inhibitory activity in cellular assays. The key quantitative data available is summarized below.
| Assay | Cell Line | IC₅₀ | Reference |
| Pyroptosis Inhibition | THP-1 | 0.7 nM | [1] |
| IL-1β Release Inhibition | THP-1 | 108.5 nM | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and can be found in the patent application WO2024213552. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.
General Synthesis Workflow
The synthesis of this compound, as a complex heterocyclic molecule, would likely involve a multi-step synthetic route. A generalized workflow is depicted below.
Figure 2: A generalized workflow for the chemical synthesis of this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay
The inhibitory activity of this compound on the NLRP3 inflammasome is typically assessed using a cell-based assay. A common protocol involves the use of human monocytic THP-1 cells.
Principle: The assay measures the ability of the compound to inhibit the release of IL-1β and/or prevent pyroptotic cell death following the activation of the NLRP3 inflammasome.
Materials:
-
Human THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) for priming (Signal 1)
-
Nigericin or ATP for activation (Signal 2)
-
This compound (or other test compounds)
-
Cell culture medium and reagents
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit for pyroptosis measurement
Protocol Outline:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in appropriate medium.
-
Differentiate the monocytes into macrophage-like cells by treating with PMA for 24-48 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an NLRP3 agonist such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
-
Data Collection and Analysis:
-
IL-1β Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.
-
Pyroptosis Measurement: Measure the release of lactate (B86563) dehydrogenase (LDH) from the cells into the supernatant as an indicator of pyroptosis-induced cell lysis.
-
Calculate the IC₅₀ values for both IL-1β release and pyroptosis inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 3: Workflow for the in vitro NLRP3 inflammasome inhibition assay.
Conclusion
This compound is a highly potent inhibitor of the NLRP3 inflammasome, demonstrating nanomolar efficacy in cellular models. Its discovery provides a valuable tool for researchers studying NLRP3-mediated inflammation and offers a promising scaffold for the development of therapeutics targeting a range of inflammatory diseases. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed experimental validation. The information regarding the chemical structure and synthesis is based on patent literature and should be used with the understanding that it may not be fully confirmed.
References
Nlrp3-IN-62 as a Selective NLRP3 Inhibitor: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Nlrp3-IN-62." Therefore, this technical guide utilizes data from well-characterized, selective NLRP3 inhibitors, such as MCC950 and CY-09, as representative examples to illustrate the principles of selective NLRP3 inhibition. The experimental protocols and data presented herein are based on established methodologies for evaluating NLRP3 inhibitors and should be adapted and validated for any new chemical entity.
Introduction to the NLRP3 Inflammasome
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] It acts as a sensor for a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which are indicative of infection, tissue injury, or metabolic dysregulation.[3][4] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[5][6] This makes the NLRP3 inflammasome a significant therapeutic target for the development of novel anti-inflammatory drugs.[2]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as TNF-α. This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[1]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate), and pore-forming toxins, can trigger the second signal. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][7]
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[3] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7]
Mechanism of Action of Selective NLRP3 Inhibitors
Selective NLRP3 inhibitors are small molecules designed to directly bind to and inhibit the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome.[5] Unlike broader anti-inflammatory agents, these inhibitors do not affect other inflammasome pathways (e.g., NLRC4, AIM2), offering a more targeted therapeutic approach with a potentially better safety profile.[6]
A well-studied mechanism of action for several selective NLRP3 inhibitors involves direct binding to the NACHT domain of NLRP3.[5] This binding can interfere with the ATPase activity of the NACHT domain, which is essential for the conformational changes and oligomerization of NLRP3 required for inflammasome assembly.[5] For instance, the inhibitor CY-09 has been shown to directly bind to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity.[5]
Quantitative Data on Representative NLRP3 Inhibitors
The following tables summarize the inhibitory potency of well-characterized selective NLRP3 inhibitors. These values are typically determined through in vitro cell-based assays measuring the inhibition of IL-1β or IL-18 release. It is important to note that IC50 values can vary depending on the cell type, activator used, and specific experimental conditions.
Table 1: In Vitro Potency of Selective NLRP3 Inhibitors
| Inhibitor | Cell Type | Activator | Assay | IC50 (nM) | Reference |
| MCC950 | Mouse BMDMs | ATP | IL-1β Release | ~8 | [8] |
| MCC950 | Human PBMCs | ATP | IL-1β Release | ~15 | [8] |
| CY-09 | Mouse BMDMs | Nigericin | IL-1β Release | ~5,000 | [5] |
| NT-0249 | Human PBMCs | LPS/ATP | IL-1β Release | ~10 | [9] |
| NT-0249 | Human Whole Blood | LPS/ATP | IL-1β Release | ~1,000 | [9] |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Selectivity Profile of a Representative NLRP3 Inhibitor (MCC950)
| Inflammasome | Activator | Effect of MCC950 | Reference |
| NLRP3 | Nigericin, ATP, MSU | Potent Inhibition | [8] |
| NLRC4 | S. typhimurium | No Significant Inhibition | [8] |
| AIM2 | Poly(dA:dT) | No Significant Inhibition | [8] |
MSU: Monosodium Urate
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize selective NLRP3 inhibitors.
NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This protocol describes a common method for assessing the in vitro potency of an NLRP3 inhibitor by measuring its effect on IL-1β secretion from macrophages.
4.1.1. Materials
-
Bone Marrow-Derived Macrophages (BMDMs) from mice or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin, ATP, or monosodium urate crystals)
-
Test inhibitor (e.g., a representative NLRP3 inhibitor)
-
ELISA kit for mouse or human IL-1β
-
96-well cell culture plates
4.1.2. Procedure
-
Cell Seeding: Seed BMDMs or PBMCs into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator. For example:
-
Nigericin: 5-10 µM for 30-60 minutes.
-
ATP: 2.5-5 mM for 30-60 minutes.
-
MSU crystals: 150 µg/mL for 6 hours.
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ASC Oligomerization Assay
This assay visually assesses the ability of an inhibitor to prevent the formation of the ASC speck, a key step in inflammasome assembly.
4.2.1. Materials
-
THP-1 cells stably expressing ASC-GFP
-
Cell culture medium (e.g., RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells
-
LPS
-
Nigericin
-
Test inhibitor
-
Fluorescence microscope
4.2.2. Procedure
-
Cell Differentiation: Differentiate THP-1-ASC-GFP cells into a macrophage-like state by treating them with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Priming and Inhibition: Prime the differentiated cells with LPS (1 µg/mL) for 4 hours. During the last hour of priming, add the test inhibitor at various concentrations.
-
Activation: Stimulate the cells with Nigericin (10 µM) for 1 hour.
-
Imaging: Fix the cells and visualize the formation of ASC-GFP specks using a fluorescence microscope.
-
Quantification: Count the number of cells with ASC specks in multiple fields of view for each condition. Calculate the percentage of cells with specks relative to the total number of cells.
Direct NLRP3 Binding Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.
4.3.1. Materials
-
Immune cells (e.g., THP-1 or BMDMs)
-
Test inhibitor
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-NLRP3 antibody
4.3.2. Procedure
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-60°C) for a few minutes.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Analyze the soluble fraction (supernatant) by SDS-PAGE and Western blotting using an anti-NLRP3 antibody.
-
Data Analysis: Binding of the inhibitor is expected to stabilize the NLRP3 protein, leading to a higher amount of soluble NLRP3 at elevated temperatures compared to the vehicle control.
Visualizations
The following diagrams illustrate the NLRP3 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Canonical NLRP3 inflammasome signaling pathway and the point of selective inhibition.
Caption: General experimental workflow for characterizing an NLRP3 inhibitor in vitro.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-62 in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nlrp3-IN-62, a potent inhibitor of the NLRP3 inflammasome, in the human monocytic THP-1 cell line. This document details the experimental workflow, from cell culture and differentiation to the assessment of NLRP3 inhibition, providing researchers with a robust framework for their investigations into NLRP3-mediated inflammatory pathways.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor that has been shown to effectively block NLRP3 inflammasome activity.
Mechanism of Action: The NLRP3 Inflammasome Pathway
The activation of the canonical NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1β. The second step, "activation," is triggered by a diverse array of stimuli such as ATP, nigericin (B1684572), or crystalline substances. These stimuli lead to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for secretion. Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptosis.
Caption: The canonical two-signal model for NLRP3 inflammasome activation and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound on the NLRP3 inflammasome in THP-1 cells has been quantified, providing key parameters for experimental design.
| Parameter | Cell Line | IC₅₀ Value | Reference |
| Pyroptosis Inhibition | THP-1 | 0.7 nM | [1][2] |
| IL-1β Release Inhibition | THP-1 | 108.5 nM | [1][2] |
Experimental Protocols
The following protocols provide a step-by-step guide for investigating the effects of this compound on NLRP3 inflammasome activation in THP-1 cells.
Protocol 1: THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells, which are competent for inflammasome activation.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Pen-Strep. Maintain the cells in suspension at a density between 1 x 10⁵ and 8 x 10⁵ cells/mL at 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells once with pre-warmed PBS.
-
Add fresh, PMA-free culture medium to the cells.
-
Protocol 2: this compound Inhibition of NLRP3 Inflammasome Activation
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in differentiated THP-1 cells.
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (for dissolving this compound)
-
Culture medium (RPMI-1640 + 10% FBS + 1% Pen-Strep)
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Experimental Workflow Diagram:
Caption: Step-by-step workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C.
-
Priming: Prime the differentiated THP-1 cells by replacing the medium with fresh culture medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to test a range of concentrations around the IC₅₀ values (e.g., 0.1 nM to 1 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Activation: Add the NLRP3 activator, such as nigericin (final concentration of 5-20 µM) or ATP (final concentration of 1-5 mM), to all wells except for the negative control wells. Incubate for 1-2 hours at 37°C.
-
Sample Collection: After incubation, centrifuge the plate at 300-500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Measurement of Readouts:
-
IL-1β Secretion: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of pyroptosis-induced cell lysis, in the supernatants using an LDH cytotoxicity assay kit, according to the manufacturer's protocol.
-
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table of Reagent Concentrations and Incubation Times:
| Step | Reagent | Concentration | Incubation Time |
| Differentiation | PMA | 50-100 ng/mL | 48-72 hours |
| Priming | LPS | 1 µg/mL | 3-4 hours |
| Inhibitor Treatment | This compound | 0.1 nM - 1 µM (example range) | 1 hour |
| Activation | Nigericin | 5-20 µM | 1-2 hours |
| Activation | ATP | 1-5 mM | 1-2 hours |
Calculate the percentage of inhibition for both IL-1β release and LDH release for each concentration of this compound relative to the vehicle-treated control. Plot the dose-response curves and determine the IC₅₀ values using appropriate software.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of the NLRP3 inflammasome in various physiological and pathological processes.
References
Application Notes and Protocols for In-Vitro Use of NLRP3-IN-62
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. NLRP3-IN-62 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in various biological processes and for therapeutic development. These application notes provide detailed protocols for the in-vitro use of this compound to assess its inhibitory activity on the NLRP3 inflammasome.
Data Presentation
The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) in cellular assays. This value represents the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%.
| Compound | Cell Type | Assay | IC50 Value |
| This compound | THP-1 cells | Pyroptosis Inhibition | 0.7 nM[3] |
| This compound | THP-1 cells | IL-1β Release | 108.5 nM[3] |
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway. The second signal, or "activation," is triggered by a variety of stimuli, including ATP, pore-forming toxins, and crystalline substances. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to assess the efficacy of this compound.
General Experimental Workflow
The general workflow for testing the inhibitory effect of this compound on NLRP3 inflammasome activation in a cellular context involves several key steps: cell culture and differentiation, priming with a TLR agonist, treatment with the inhibitor, activation of the inflammasome with a specific stimulus, and finally, measurement of the downstream readouts.
Caption: A generalized experimental workflow for in-vitro testing of this compound.
Protocol 1: IL-1β Release Assay in THP-1 Macrophages
This protocol describes how to measure the inhibition of IL-1β secretion from differentiated THP-1 cells.
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in culture medium containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for differentiation. After incubation, remove the PMA-containing medium and replace it with fresh, PMA-free medium.
-
-
Priming:
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After the priming step, carefully remove the LPS-containing medium and add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation:
-
Add an NLRP3 activator, such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM), to all wells except for the negative control wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Pyroptosis Assay (LDH Release) in THP-1 Macrophages
This protocol measures the inhibition of pyroptosis, a form of inflammatory cell death, by quantifying the release of lactate (B86563) dehydrogenase (LDH).
Materials:
-
Differentiated THP-1 macrophages (prepared as in Protocol 1)
-
LPS
-
ATP or Nigericin
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture, Differentiation, Priming, Inhibitor Treatment, and Activation:
-
Follow steps 1-4 from Protocol 1.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the LDH activity in the supernatant using an LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
To determine the maximum LDH release, lyse control cells (primed and activated, without inhibitor) with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity and inhibition for each concentration of this compound.
-
Calculate the IC50 value for pyroptosis inhibition.
-
Protocol 3: ASC Speck Formation Assay in THP-1 Cells
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the inhibitory effect of this compound.
Materials:
-
THP-1 cells stably expressing ASC-GFP (or perform immunofluorescence on wild-type THP-1 cells)
-
LPS
-
Nigericin or ATP
-
This compound
-
DAPI (for nuclear staining)
-
Microscopy-grade plates or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1-ASC-GFP cells as described in Protocol 1.
-
Seed the cells onto microscopy-grade plates or coverslips.
-
-
Priming, Inhibitor Treatment, and Activation:
-
Follow the priming, inhibitor treatment, and activation steps as described in Protocol 1.
-
-
Cell Fixation and Staining:
-
After activation, carefully wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
If not using ASC-GFP cells, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and then stain with an anti-ASC antibody followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of cells with a distinct ASC speck (a single, bright fluorescent dot in the cytoplasm) in multiple fields of view for each condition.
-
Calculate the percentage of cells with ASC specks for each treatment group.
-
Determine the inhibitory effect of this compound on ASC speck formation.
-
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome. The protocols outlined in these application notes provide a framework for researchers to investigate the in-vitro effects of this compound on key events in the NLRP3 signaling pathway. These assays can be adapted for use with other relevant cell types, such as primary mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs). It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for specific experimental conditions.
References
- 1. NLRP3 Inflammasome Activation Induced by Engineered Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome and Inflammatory Response in Aging Disorders: The Entanglement of Redox Modulation in Different Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NLRP3抑制剂 | CAS 3059965-71-5 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols for NLRP3 Inflammasome Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic research. Although the specific compound "Nlrp3-IN-62" is not widely documented in publicly available literature, this document provides a comprehensive overview of commonly used and well-characterized NLRP3 inhibitors in mouse models. The following application notes and protocols are designed to serve as a guide for utilizing these inhibitors in preclinical research.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, crystalline substances, and microbial toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1]
References
Application Notes and Protocols for In Vivo Administration of NLRP3-IN-62
Disclaimer: As of December 2025, specific in vivo administration data for the compound designated "NLRP3-IN-62" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for other well-characterized NLRP3 inflammasome inhibitors, such as MCC950 and Oridonin (B1677485). Researchers must perform compound-specific validation for formulation, dosage, and toxicity for any new chemical entity, including this compound.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3][4] Dysregulated NLRP3 inflammasome activity is implicated in the pathogenesis of numerous inflammatory diseases, making it a significant therapeutic target.[2][3][4] Small molecule inhibitors of the NLRP3 inflammasome, such as this compound, are therefore of significant therapeutic interest.
This document provides a detailed guide for the in vivo administration of NLRP3 inhibitors in mouse models of inflammation, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the NF-κB signaling pathway.[3]
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger this second step. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[3][5]
NLRP3 inhibitors can target different stages of this pathway. Many, like MCC950, are direct inhibitors of NLRP3, preventing its activation and the subsequent assembly of the inflammasome.[5]
Caption: Canonical NLRP3 inflammasome signaling pathway and the mechanism of inhibition.
Data Presentation: Dosage and Administration of Representative NLRP3 Inhibitors
The following tables summarize quantitative data for well-characterized NLRP3 inhibitors used in preclinical mouse models. This data can serve as a reference for designing experiments with this compound.
Table 1: Dosage and Administration of MCC950 in Mouse Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| C57BL/6 Mice (Peritonitis) | 10 mg/kg | Intraperitoneal (i.p.) | Reduced IL-1β production. | [2] |
| C57BL/6N Mice (LPS Challenge) | 50 mg/kg | Oral (p.o.) | Significantly decreased plasma IL-1β levels. | [2] |
| Murine Model of CAPS | Not Specified | Not Specified | Attenuated disease pathology. | [2] |
| Traumatic Brain Injury (TBI) | 50 mg/kg | Intraperitoneal (i.p.) | Improved neurological function and reduced cerebral edema. | [6] |
| Isoflurane-Induced Cognitive Impairment | 10 mg/kg | Intraperitoneal (i.p.) | Ameliorated cognitive impairment and reduced pyroptosis. | [7][8] |
| Obesity (Wound Healing) | ~20 mg/kg/day (in drinking water) | Oral (ad libitum) | Did not alter wound healing. | [9] |
Table 2: Dosage and Administration of Oridonin in Mouse Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Bladder Cancer (Xenograft) | Not specified in abstract | Not specified in abstract | Retarded tumor growth in vivo. | [10] |
| Colon Cancer (Xenograft) | 5 mg/kg and 10 mg/kg | Not specified in abstract | Suppressed tumor growth. | [11] |
| Asthma | Up to 50 mg/kg | Not specified in abstract | Decreased airway hyper-responsiveness and inflammation. | |
| Colon Carcinoma (HT29 Xenograft) | 10, 15, 20 mg/kg/day for 12 days | Intraperitoneal (i.p.) | Inhibited solid tumor growth. | [12] |
| Sarcoma-180 Solid Tumors | 20 mg/kg | Not specified in abstract | Greater inhibition of tumor growth with nanosuspension. |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The choice of vehicle for in vivo administration is critical and depends on the physicochemical properties of the inhibitor. It is essential to perform solubility and stability tests for this compound in the selected vehicle.
Common Vehicles for In Vivo Studies:
-
For Oral Administration (Gavage):
-
Vehicle 1 (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Vehicle 2 (Solution/Suspension): 5% DMSO, 30% PEG300, 5% Tween 80 in sterile saline.
-
-
For Intraperitoneal Injection:
-
Vehicle 1 (Solution): 10% DMSO in sterile saline.
-
Vehicle 2 (Solution): 5% DMSO, 40% PEG300 in sterile saline.
-
Protocol for Preparation (Example with Oral Vehicle 2):
-
Weigh the required amount of this compound.
-
Dissolve the compound in the specified volume of DMSO.
-
Add PEG300 and Tween 80, and vortex until the solution is clear.
-
Add sterile saline to the final volume and mix thoroughly.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 1: LPS-Induced Peritonitis in Mice (Acute Model)
This model is widely used to assess the acute anti-inflammatory effects of NLRP3 inhibitors.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
Priming: Inject mice intraperitoneally (i.p.) with a priming dose of LPS (e.g., 10 mg/kg).
-
Inhibitor Administration: After a priming period (e.g., 4 hours), administer this compound or vehicle i.p. at the desired dose.
-
Waiting Period: Wait for 30 minutes to allow for drug absorption and distribution.
-
Activation: Inject mice i.p. with ATP (e.g., 15-30 mg/kg in sterile PBS).
-
Sample Collection: At a designated time point post-ATP injection (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Analysis:
-
Centrifuge the lavage fluid to pellet cells and collect the supernatant.
-
Quantify the concentration of IL-1β and other cytokines (e.g., IL-18, TNF-α) in the supernatant using an ELISA kit.
-
Analyze the cell pellet for immune cell infiltration, particularly neutrophils, by flow cytometry.
-
Caption: A generalized workflow for the in vivo evaluation of NLRP3 inflammasome inhibitors.
Protocol 2: Monosodium Urate (MSU)-Induced Peritonitis in Mice (Gout Model)
This model is relevant for studying gout, a disease where NLRP3 inflammasome activation by MSU crystals plays a key role.
Materials:
-
This compound
-
Vehicle
-
Monosodium urate (MSU) crystals (prepared or commercially available)
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
MSU Crystal Preparation (if not commercially sourced):
-
Dissolve uric acid in boiling water with NaOH to maintain a pH of 8.0.
-
Allow the solution to cool slowly at room temperature to form crystals.
-
Wash the crystals with ethanol (B145695) and dry them.
-
Depyrogenate the crystals by heating at 180°C for 2 hours.
-
Resuspend the crystals in sterile PBS.
-
-
Inhibitor Administration: Administer this compound or vehicle (e.g., orally or i.p.) at the desired dose.
-
MSU Injection: After a suitable waiting period for drug absorption (e.g., 30-60 minutes), inject mice i.p. with a suspension of MSU crystals (e.g., 1 mg in 0.5 mL sterile PBS).
-
Sample Collection: At a designated time point post-MSU injection (e.g., 6 hours), euthanize the mice and collect peritoneal lavage fluid.
-
Analysis: Perform cytokine analysis and cell counting as described in Protocol 1.
Protocol 3: Chronic Disease Model (e.g., Neuroinflammation or Metabolic Disease)
This protocol provides a general framework for evaluating the long-term efficacy of an NLRP3 inhibitor.
Materials:
-
This compound formulated for long-term administration (e.g., in drinking water or as a food admixture).
-
A relevant mouse model of chronic disease (e.g., APP/PS1 for Alzheimer's disease, high-fat diet-induced obesity).
-
Equipment for behavioral testing (if applicable).
-
Reagents for immunohistochemistry and other tissue analyses.
Procedure:
-
Animal Model: Use an appropriate transgenic or diet-induced mouse model of chronic disease.
-
Long-Term Administration: Administer this compound or vehicle to the mice over an extended period (e.g., several weeks or months).
-
Monitoring: Regularly monitor the health of the animals, including body weight, food and water intake, and any clinical signs of disease.
-
Endpoint Analysis:
-
Perform behavioral tests to assess cognitive or motor function (if applicable).
-
Collect blood samples for analysis of systemic inflammatory markers.
-
At the end of the study, euthanize the animals and collect relevant tissues for histological analysis (e.g., H&E staining, immunohistochemistry for inflammatory markers) and biochemical assays (e.g., cytokine levels in tissue homogenates).
-
Troubleshooting and Optimization
-
Poor Efficacy:
-
Inadequate Dosage: Conduct a dose-response study to determine the optimal dose.
-
Poor Bioavailability: Perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Inappropriate Animal Model: Ensure that the chosen animal model has a pathology that is strongly driven by the NLRP3 inflammasome.
-
-
Toxicity:
-
High Dosage: Reduce the dose or the frequency of administration. Conduct a maximum tolerated dose (MTD) study.
-
Off-Target Effects: Evaluate the selectivity of the inhibitor against other inflammasomes and relevant cellular targets.
-
Conclusion
The in vivo administration of NLRP3 inhibitors is a crucial step in the preclinical evaluation of their therapeutic potential. The protocols outlined above provide a framework for these studies, from acute models of inflammation to chronic disease models. It is imperative to perform thorough preliminary studies to establish the optimal formulation, dosage, and safety profile for any novel compound like this compound before embarking on large-scale efficacy studies. Careful experimental design and the use of appropriate controls will ensure the generation of robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 8. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Small Molecule NLRP3 Inflammasome Inhibitor MCC950 Does Not Alter Wound Healing in Obese Mice [mdpi.com]
- 10. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
Application Notes and Protocols for Nlrp3-IN-62, a Novel NLRP3 Inflammasome Inhibitor
For Research Use Only.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[2][4][5] As a key mediator of inflammation, the NLRP3 inflammasome represents a significant therapeutic target for the development of new anti-inflammatory agents.
Nlrp3-IN-62 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound, enabling researchers to investigate its mechanism of action and potential therapeutic applications.
Signaling Pathways and Experimental Logic
The activation of the canonical NLRP3 inflammasome is a two-step process, providing distinct points for therapeutic intervention.[3][6][7]
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs).[3][6][8] This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-interleukin-1β (pro-IL-1β).[3][6][9]
-
Signal 2 (Activation): A diverse array of secondary stimuli, including extracellular ATP, pore-forming toxins (e.g., nigericin), and crystalline materials, can provide the activation signal.[7][8][10] This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][11] This assembly facilitates the autocatalytic cleavage and activation of caspase-1.[11] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[6][7] Caspase-1 activation can also lead to a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.[2][9]
This compound is designed to inhibit the activation and assembly of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade. The following protocols are designed to quantify this inhibitory effect.
Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Data Presentation
The inhibitory potency of this compound was evaluated in lipopolysaccharide (LPS)-primed primary human peripheral blood mononuclear cells (PBMCs) stimulated with nigericin. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key downstream readouts of NLRP3 inflammasome activation. MCC950, a well-characterized NLRP3 inhibitor, is included for comparison.
| Compound | IL-1β Release IC50 (nM) | Caspase-1 Activity IC50 (nM) | ASC Speck Formation IC50 (nM) |
| This compound | 8.5 | 12.2 | 15.8 |
| MCC950 | 7.9 | 10.5 | 14.1 |
Experimental Protocols
A systematic workflow is crucial for accurately characterizing the efficacy of NLRP3 inhibitors. The general workflow involves cell priming, inhibitor treatment, inflammasome activation, and subsequent measurement of downstream readouts.
Caption: General experimental workflow for testing NLRP3 inhibitor efficacy.
Protocol 1: IL-1β Secretion Assay (ELISA)
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant, which is a direct product of NLRP3 inflammasome activity.
Materials:
-
THP-1 cells (human monocytic cell line) or primary PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Vehicle control (e.g., DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI medium.
-
Differentiate the cells into macrophage-like cells by treating with PMA (25-100 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium with fresh, serum-free RPMI and allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the cells by adding LPS (100 ng/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI.
-
Add the inhibitor dilutions to the appropriate wells. Include a vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (1-5 mM).[3]
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and ELISA:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Perform the IL-1β ELISA on the supernatant according to the manufacturer's instructions.
-
Protocol 2: Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, providing a direct readout of inflammasome activation.
Materials:
-
Cells prepared and treated as in Protocol 1 (steps 1-4)
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)
-
Luminometer
Methodology:
-
Cell Preparation and Treatment:
-
Follow steps 1-4 of Protocol 1 to prime, treat with inhibitor, and activate the cells in a 96-well plate.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-1 reagent to room temperature.
-
Add the Caspase-1 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase-1.
-
Protocol 3: ASC Speck Visualization by Immunofluorescence
This microscopy-based assay provides a qualitative and quantitative assessment of inflammasome assembly by visualizing the formation of ASC specks.
Materials:
-
Cells cultured on sterile glass coverslips in a 24-well plate
-
Reagents for cell treatment as in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment:
-
Seed and differentiate THP-1 cells on sterile glass coverslips.
-
Perform priming, inhibitor treatment, and activation as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton™ X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm. The percentage of cells with ASC specks can be quantified.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-62 in an IL-1β Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-protein complex plays a pivotal role in the response to a wide array of endogenous danger signals and pathogen-associated molecular patterns, triggering the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including autoimmune diseases, type 2 diabetes, and neurodegenerative conditions.[3] Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.
Nlrp3-IN-62 is a potent inhibitor of the NLRP3 inflammasome. It has been shown to inhibit pyroptosis in THP-1 cells with an IC50 of 0.7 nM and IL-1β release with an IC50 of 108.5 nM. This document provides a detailed protocol for the use of this compound in a cell-based IL-1β release assay to assess its inhibitory activity on the NLRP3 inflammasome.
NLRP3 Inflammasome Signaling Pathway
The activation of the canonical NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[1][2]
-
Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by microbial components like lipopolysaccharide (LPS). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[4][5]
-
Activation (Signal 2): A diverse range of secondary stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances, can trigger the activation step.[1][2] These stimuli often lead to cellular events such as potassium efflux, which is a common trigger for NLRP3 activation. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form the inflammasome complex.[6] This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β into its mature and biologically active form for secretion.[4]
This compound and other small molecule inhibitors can interfere with this pathway, often by directly binding to the NLRP3 protein and preventing its activation and the subsequent assembly of the inflammasome complex.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Quantitative Data Summary
The following table summarizes typical experimental parameters for an in vitro NLRP3 inflammasome activation assay.
| Parameter | Cell Type | Value | Reference |
| Cell Seeding Density | THP-1 Macrophages | 2 x 10^5 cells/well (96-well plate) | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | 5 x 10^5 cells/well (24-well plate) | ||
| Priming Agent (Signal 1) | Lipopolysaccharide (LPS) | 500 ng/mL - 1 µg/mL | [7] |
| Activation Agent (Signal 2) | Nigericin | 5 - 20 µM | [7] |
| ATP | 1 - 5 mM | [1] | |
| NLRP3 Inhibitor | This compound | 0.1 nM - 10 µM (for dose-response) | |
| MCC950 (control) | 1 nM - 1 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay in THP-1 Macrophages
This protocol describes the procedure for evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in human THP-1 monocyte-derived macrophages.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
To differentiate THP-1 monocytes into a macrophage-like state, seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and treat with 50-100 ng/mL PMA for 24-48 hours.
-
After differentiation, remove the PMA-containing medium, wash the cells with PBS, and add fresh, PMA-free medium. Allow the cells to rest for 24 hours before the assay.
-
-
Priming (Signal 1):
-
Carefully remove the medium and replace it with fresh medium containing LPS at a final concentration of 1 µg/mL.
-
Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a dose-response experiment with a concentration range of 0.1 nM to 10 µM to determine the IC50 value.
-
Include a vehicle-only control (DMSO). Ensure the final DMSO concentration is below 0.5% to avoid toxicity.
-
After the LPS priming, carefully remove the medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Prepare a stock solution of nigericin or ATP.
-
Add nigericin (final concentration 10 µM) or ATP (final concentration 5 mM) to the wells containing the inhibitor.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatants for the measurement of IL-1β release.
-
-
Quantification of IL-1β:
-
Measure the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Protocol 2: IL-1β ELISA
This is a general protocol for a sandwich ELISA. Refer to the specific manufacturer's instructions for your chosen kit.
Procedure:
-
Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for human IL-1β.
-
Sample and Standard Incubation: Add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells. Incubate for the time specified in the kit manual (typically 1.5-2.5 hours at room temperature or 37°C).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody Incubation: Add 100 µL of a biotin-labeled detection antibody to each well. Incubate for the specified time (usually 1 hour).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for the specified time (e.g., 45 minutes).
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 30 minutes) until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-1β in the experimental samples.
Experimental Workflow Visualization
Caption: Experimental workflow for the IL-1β release assay.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on the NLRP3 inflammasome-mediated release of IL-1β. The provided methodologies and data will aid researchers in the consistent and effective use of this compound in their studies of NLRP3-driven inflammation. It is recommended to perform dose-response experiments to determine the optimal working concentration of this compound for specific cell types and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of NLRP3 Inflammasome Activation in Nlrp3-IN-62 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that plays a pivotal role in the inflammatory response.[1][2] Upon activation by a wide array of stimuli, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 (approximately 45 kDa) into its active p20 and p10 subunits.[2] Active caspase-1 is a key mediator of inflammation, responsible for the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and for inducing a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Nlrp3-IN-62 is a potent and selective inhibitor of the NLRP3 protein. Its inhibitory action makes it a valuable tool for investigating the role of the NLRP3 inflammasome in various biological processes and for the development of novel anti-inflammatory therapeutics. Western blotting for the cleaved p20 subunit of caspase-1 is a reliable and widely used method to assess NLRP3 inflammasome activation and the efficacy of its inhibitors.[2][3] These application notes provide a detailed protocol for utilizing this compound to inhibit NLRP3-mediated caspase-1 activation in a cellular model, followed by the analysis of caspase-1 cleavage using Western blot.
Signaling Pathway and Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[2]
-
Signal 1 (Priming): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[2]
-
Signal 2 (Activation): A diverse range of stimuli, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome, leading to caspase-1 activation.[2]
This compound acts by directly inhibiting the NLRP3 protein, thereby preventing the assembly of the inflammasome complex and subsequent caspase-1 cleavage.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps for assessing the inhibitory effect of this compound on caspase-1 activation in bone marrow-derived macrophages (BMDMs).
Caption: Experimental workflow for Western blot analysis of caspase-1 inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on caspase-1 cleavage can be quantified by densitometry of the p20 subunit band on the Western blot. The data can be presented as a percentage of inhibition relative to the vehicle-treated control.
| This compound Concentration (µM) | Relative Caspase-1 p20 Band Intensity | % Inhibition of Caspase-1 Cleavage |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.1 | 0.80 | 20% |
| 0.3 | 0.55 | 45% |
| 1.0 | 0.25 | 75% |
| 3.0 | 0.10 | 90% |
| 10.0 | 0.03 | 97% |
| Note: This table presents representative data. Actual results may vary depending on the experimental conditions. |
Experimental Protocols
Culture and Treatment of Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture: Isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages by culturing in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days.
-
Seeding: Plate the differentiated BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[2]
-
Priming (Signal 1): Replace the medium with fresh DMEM containing 10% FBS and prime the cells with 500 ng/mL LPS for 3-4 hours.[2]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for 30-60 minutes.[2]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin, for 45-60 minutes.[2][4]
Sample Preparation
-
Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to pellet any detached cells.[2] Transfer the cleared supernatant to a new tube. Proteins in the supernatant can be concentrated using methods like trichloroacetic acid (TCA) precipitation if necessary.[2]
-
Cell Lysate Preparation:
-
Wash the adherent cells once with ice-cold PBS.[2]
-
Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]
-
Incubate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[2]
-
Transfer the cleared supernatant (cell lysate) to a new tube.[2]
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.[2][5]
Western Blot Protocol
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE: Load the prepared samples onto a 12-15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.[2][4] For the detection of NLRP3 (~118 kDa), an 8% gel is more appropriate.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][4] For large proteins like NLRP3, adding SDS to a final concentration of 0.1% in the transfer buffer can facilitate transfer.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2][4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[2][4]
-
Anti-Caspase-1 (cleaved p20): Use a specific antibody that recognizes the p20 subunit.
-
Anti-NLRP3: To confirm NLRP3 expression.
-
Anti-ASC: To assess the components of the inflammasome.
-
Anti-β-actin (for lysate): Use as a loading control to ensure equal protein loading.[2]
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[2]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[2]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the caspase-1 p20 band intensity to the β-actin loading control for cell lysates. For supernatants, ensure equal volume loading.[2]
Troubleshooting
-
No or Weak Caspase-1 p20 Signal:
-
Confirm efficient priming by checking for NLRP3 and pro-IL-1β upregulation in cell lysates.
-
Ensure the NLRP3 activator is potent and used at the correct concentration and incubation time.
-
Check the integrity of the primary and secondary antibodies.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time, blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent Results:
-
Ensure consistent cell seeding density and health.
-
Prepare fresh inhibitor and activator solutions for each experiment.
-
Maintain consistent incubation times for all treatment steps.
-
References
- 1. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Studying Autoimmune Disease Models with NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: Information on the specific compound "Nlrp3-IN-62" is not available in public scientific literature. This document provides a general guide based on the well-characterized, potent, and selective NLRP3 inhibitor, MCC950. These protocols and principles can be adapted for the evaluation of novel NLRP3 inhibitors like this compound.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that responds to a wide array of pathogenic and endogenous danger signals.[1] Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[1][2] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target.[1][3]
NLRP3 inhibitors are small molecules designed to interfere with the activation of the NLRP3 inflammasome, thereby reducing the production of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5] This document provides detailed application notes and protocols for utilizing NLRP3 inhibitors to study and potentially treat autoimmune disease models, using MCC950 as a representative agent.
Core Signaling Pathway: NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is typically a two-step process:
-
Priming (Signal 1): This initial step is often triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the NF-κB signaling pathway.[1]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, potassium efflux, and mitochondrial dysfunction, can trigger the second signal.[1] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.
Application in Autoimmune Disease Models
NLRP3 inhibitors can be evaluated in various preclinical models of autoimmune diseases. Below are detailed protocols for two commonly used models: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis and Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used experimental model for rheumatoid arthritis, sharing key pathological features such as synovial inflammation and cartilage erosion.[4]
Animals: Male DBA/1 mice, 8-10 weeks old.[1]
Reagents:
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)[1]
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis[1]
-
Incomplete Freund's Adjuvant (IFA)[1]
-
NLRP3 Inhibitor (e.g., MCC950) dissolved in a suitable vehicle (e.g., PBS)[1]
Procedure:
-
Induction of Arthritis (Day 0): Prepare an emulsion by mixing the CII solution and CFA in a 1:1 ratio. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.[1]
-
Booster Immunization (Day 21): Prepare an emulsion by mixing the CII solution and IFA in a 1:1 ratio. Administer a 100 µL booster injection intradermally at a different site near the base of the tail.[1]
-
Treatment Protocol: Begin treatment upon the first signs of arthritis (typically days 24-28).[1] Administer the NLRP3 inhibitor (e.g., MCC950, 10 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for a predefined period (e.g., 14-21 days).[1]
-
Clinical Assessment: Monitor mice daily or every other day for signs of arthritis starting from day 21.[1] Score each paw based on a scale of 0-4 for erythema and swelling.
-
Endpoint Analysis: At the end of the treatment period, collect blood for cytokine analysis (IL-1β, IL-18) and paws for histological assessment of inflammation, cartilage, and bone erosion.
| Parameter | Vehicle Control Group | NLRP3 Inhibitor-Treated Group | Expected Outcome |
| Mean Arthritis Score | High (e.g., 8-12) | Low (e.g., 2-4) | Significant reduction in clinical signs of arthritis.[4] |
| Paw Swelling (mm) | Increased (e.g., >1.5) | Reduced (e.g., <0.5) | Attenuation of joint inflammation. |
| Serum IL-1β (pg/mL) | Elevated (e.g., >100) | Near Baseline (e.g., <30) | Inhibition of systemic pro-inflammatory cytokine release.[4] |
| Histological Score | Severe synovitis, cartilage and bone erosion | Mild inflammation, preserved joint architecture | Protection against joint damage.[4] |
Note: Specific values are illustrative and based on published findings. Actual results will vary based on experimental conditions.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system (CNS).[6][7]
Animals: Female C57BL/6 mice, 8-12 weeks old.[1]
Reagents:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)[1]
-
Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis[1]
-
Pertussis Toxin (PTX) in PBS[1]
-
NLRP3 Inhibitor (e.g., MCC950) or vehicle[1]
Procedure:
-
Induction of EAE (Day 0): Prepare an emulsion of MOG35-55 (e.g., 200 µ g/mouse ) in CFA.[1] Administer 100-200 µL of the emulsion subcutaneously, divided over two sites on the flank.[1] Administer 200 ng of PTX in 100 µL PBS via i.p. injection.[1]
-
Second PTX Injection (Day 2): Administer a second dose of 200 ng of PTX via i.p. injection.[1]
-
Treatment Protocol: Treatment can be prophylactic (starting on Day 0) or therapeutic (starting at disease onset, ~Day 10-12).[1] Administer the NLRP3 inhibitor (e.g., MCC950, 10 mg/kg) or vehicle control daily via i.p. injection.
-
Clinical Assessment: Monitor mice daily for clinical signs of EAE starting from day 7. Score on a scale of 0-5 (0: normal; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
-
Endpoint Analysis: At the peak of the disease or study endpoint, collect brain and spinal cord for histological analysis of inflammation and demyelination, and for flow cytometric analysis of infiltrating immune cells.
| Parameter | Vehicle Control Group | NLRP3 Inhibitor-Treated Group | Expected Outcome |
| Mean Clinical Score | High (e.g., 3-4) | Low (e.g., 1-2) | Delayed onset and reduced severity of EAE.[7][8] |
| CNS Inflammatory Infiltrates | High number of CD4+ and CD8+ T cells | Reduced number of infiltrating T cells | Decreased neuroinflammation.[7] |
| Demyelination Score | Extensive demyelination in spinal cord sections | Significantly less demyelination | Protection against myelin loss.[9] |
| CNS IL-1β Levels (pg/mg tissue) | Elevated | Reduced | Lowered pro-inflammatory cytokine levels in the CNS. |
Note: Specific values are illustrative and based on published findings. Actual results will vary based on experimental conditions.
Concluding Remarks
The study of NLRP3 inflammasome inhibition in autoimmune disease models is a rapidly advancing field. The protocols and expected outcomes provided herein offer a robust framework for the preclinical evaluation of novel NLRP3 inhibitors such as this compound. Careful experimental design, including appropriate controls and multiple endpoint analyses, is crucial for generating reproducible and translatable data. The use of a well-characterized inhibitor like MCC950 as a benchmark is highly recommended. These studies will be instrumental in determining the therapeutic potential of targeting the NLRP3 inflammasome for the treatment of autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunopathol.com [immunopathol.com]
- 6. benchchem.com [benchchem.com]
- 7. NLRP3 Plays a Critical Role in the Development of Experimental Autoimmune Encephalomyelitis by Mediating Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cryopyrin-Associated Periodic Syndromes with Nlrp3-IN-62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene. These mutations lead to the constitutive activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system. The subsequent overproduction of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) results in systemic inflammation, manifesting as fever, rash, and in severe cases, long-term organ damage. Nlrp3-IN-62 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for investigating the pathophysiology of CAPS and exploring potential therapeutic interventions. This document provides detailed application notes and experimental protocols for the use of this compound in the study of CAPS.
This compound: A Potent Inhibitor of the NLRP3 Inflammasome
This compound is a research compound designed to directly target and inhibit the NLRP3 protein, thereby preventing inflammasome assembly and downstream inflammatory signaling. Its efficacy has been demonstrated in cellular models through the inhibition of pyroptosis and IL-1β release.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified in human monocytic THP-1 cells, a common model for studying inflammasome activation.
| Parameter | Cell Line | IC50 | Reference |
| Pyroptosis Inhibition | THP-1 | 0.7 nM | [1][2] |
| IL-1β Release Inhibition | THP-1 | 108.5 nM | [1][2] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound in research, it is essential to understand the underlying NLRP3 inflammasome signaling pathway and the general workflow for its investigation.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation signal (Signal 2), triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
General Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.
Caption: A generalized experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of CAPS research.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This protocol describes how to measure the inhibitory effect of this compound on NLRP3 inflammasome activation in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
Caspase-Glo® 1 Inflammasome Assay kit (Promega)
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the monocytes into macrophages by treating with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the media with fresh, PMA-free media and rest the cells for 24 hours.
-
-
Inflammasome Priming:
-
Prime the differentiated THP-1 macrophages with 1 µg/mL of LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After the LPS priming, gently remove the medium and add the medium containing different concentrations of this compound. Incubate for 1 hour.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an activation signal. Common activators include:
-
Nigericin: 10-20 µM for 1-2 hours.
-
ATP: 5 mM for 30-60 minutes.
-
-
-
Sample Collection:
-
After the activation step, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.
-
The remaining cells can be lysed for the Caspase-1 activity assay.
-
-
Downstream Assays:
-
IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatant according to the manufacturer's instructions for the human IL-1β ELISA kit.
-
Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates using the Caspase-Glo® 1 Inflammasome Assay as per the manufacturer's protocol.[3][4][5]
-
LDH Assay: Assess pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Normalize the results to the vehicle control (LPS + activator without inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of CAPS
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model that recapitulates features of CAPS. A common model involves the use of mice with a knock-in mutation in the Nlrp3 gene (e.g., Nlrp3-A350V).
Materials:
-
CAPS mouse model (e.g., Nlrp3-A350V knock-in mice) and wild-type littermate controls.
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in water).
-
Tools for blood collection and tissue harvesting.
-
Mouse IL-1β ELISA kit.
-
Reagents for histological analysis (e.g., formalin, paraffin, H&E stain).
Procedure:
-
Animal Husbandry and Dosing:
-
House the mice in a specific pathogen-free facility with ad libitum access to food and water.
-
Divide the CAPS mice into treatment and vehicle control groups. Include a group of wild-type mice as a baseline control.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose and frequency will need to be determined based on pharmacokinetic studies of the compound.
-
-
Monitoring of Disease Phenotypes:
-
Monitor the mice daily for clinical signs of inflammation, such as weight loss, skin lesions, and general activity levels.
-
Collect blood samples at regular intervals to measure systemic inflammatory markers.
-
-
Sample Collection and Analysis:
-
At the end of the study period, euthanize the mice and collect blood via cardiac puncture.
-
Isolate serum and measure IL-1β levels using a mouse IL-1β ELISA kit.
-
Harvest tissues of interest (e.g., spleen, liver, skin) for histological analysis.
-
-
Histological Analysis:
-
Fix the collected tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the clinical scores, serum IL-1β levels, and histological inflammation scores between the this compound-treated group and the vehicle-treated group.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.
-
Conclusion
This compound is a powerful research tool for dissecting the role of the NLRP3 inflammasome in Cryopyrin-Associated Periodic Syndromes. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this inhibitor in both in vitro and in vivo models of CAPS. By carefully designing and executing these experiments, scientists can further elucidate the molecular mechanisms of these debilitating diseases and accelerate the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Nlrp3-IN-62 solubility and stability issues
Welcome to the technical support center for NLRP3-IN-62. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. NLRP3 inhibitors like this compound are believed to act by preventing the assembly and activation of this complex.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?
A2: Like many small molecule inhibitors, this compound is expected to have high solubility in organic solvents but be practically insoluble in aqueous solutions. Direct dissolution in aqueous buffers, PBS, or cell culture media will likely result in precipitation. The recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What is causing this and how can I prevent it?
A3: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions is a common issue. The primary reason for this is that the final concentration of the compound in the aqueous medium exceeds its solubility limit, often due to the rapid dilution of the DMSO stock.
To prevent precipitation, follow these recommendations:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a stock solution of 10-50 mM. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Intermediate Dilution (Optional but Recommended): Before adding to your final aqueous solution, you can perform an intermediate dilution of your stock in 100% DMSO.
-
Slow Dilution: Add the DMSO stock solution drop-wise to your pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing or stirring. This helps to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. A DMSO stock solution is generally stable for up to 6 months at -80°C and up to 1 month at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | - Final concentration exceeds solubility limit.- Improper dilution of DMSO stock. | - Perform a serial dilution of the DMSO stock in 100% DMSO before adding to the aqueous medium.- Add the DMSO stock to the aqueous solution slowly while vortexing.- Consider using a lower final concentration of this compound. |
| No or Low Inhibition of IL-1β Secretion | - Inefficient priming (Signal 1) of cells.- Inactive NLRP3 activator (Signal 2).- Incorrect timing of inhibitor addition.- Cell type does not express all necessary inflammasome components. | - Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours).[1]- Use a fresh, validated batch of ATP or nigericin (B1684572).[1]- Add the inhibitor after the priming step and before the activation signal.[1]- Use a cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, BMDMs).[1] |
| Inconsistent Results Between Experiments | - Variability in cell passage number.- Inconsistent timing of experimental steps.- Instability of the inhibitor in working solution. | - Use cells within a consistent and low passage range.- Standardize all incubation times and procedural steps.- Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment.[1] |
| Inhibitor Shows Cytotoxicity at Effective Concentrations | - Off-target effects of the compound.- High final solvent (e.g., DMSO) concentration. | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel.- Lower the inhibitor concentration and/or incubation time.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Recommendation/Observation |
| Solubility | DMSO | High (e.g., >5 mg/mL for similar compounds) | Recommended solvent for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO.[2][3] |
| Ethanol | Insoluble | Not recommended as a primary solvent.[3] | |
| Water | Insoluble | Direct dissolution in aqueous buffers will result in precipitation.[3] | |
| Dimethylformamide (DMF) | High (e.g., ~30 mg/mL for similar compounds) | An alternative to DMSO for stock solutions.[3] | |
| Storage (Solid) | -20°C | Short-term | For optimal stability.[1] |
| -80°C | Long-term | For optimal stability.[1] | |
| Storage (DMSO Stock) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes how to prepare a working solution of this compound for in vitro cell-based assays.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
-
If the compound does not dissolve readily, gentle warming to 37°C and/or brief sonication can be applied.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Perform any necessary serial dilutions in 100% DMSO to achieve the desired concentration for your experiment.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Slowly add the required volume of the this compound DMSO stock to the pre-warmed medium while gently vortexing to ensure rapid and thorough mixing. The final DMSO concentration should not exceed 0.5%.
-
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay using THP-1 cells
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in human THP-1 monocytic cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in medium containing 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) and incubate for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, PMA-free medium.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution as described in Protocol 1.
-
After the priming step, add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM), to the wells.
-
Incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant for the measurement of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Cell viability can be assessed by measuring lactate (B86563) dehydrogenase (LDH) release from a parallel set of wells.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing NLRP3 inflammasome inhibition in vitro.
Caption: A logical workflow for troubleshooting experiments with low or no observed inhibition of IL-1β.
References
Technical Support Center: Troubleshooting NLRP3-IN-62 Experiments
Welcome to the technical support center for NLRP3-IN-62. This resource is designed to assist researchers, scientists, and drug development professionals in navigating challenges during the experimental use of this compound, a novel inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to be an inhibitor of the NLRP3 inflammasome, a multi-protein complex crucial to the innate immune system.[1][2][3] The NLRP3 inflammasome is typically activated in a two-step process: a priming signal (Signal 1) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2) that triggers the assembly of the inflammasome complex.[1][3][4] This assembly, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[1][2][5] this compound is expected to interfere with this pathway, likely by preventing the assembly and activation of the NLRP3 inflammasome.[6]
Q2: How is the NLRP3 inflammasome typically activated in an in vitro setting?
A2: Canonical activation of the NLRP3 inflammasome in vitro requires two signals.[1]
-
Signal 1 (Priming): Cells, such as bone marrow-derived macrophages (BMDMs) or THP-1 monocytes, are first primed with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS).[1][4] This step activates the NF-κB signaling pathway, leading to increased transcription of NLRP3 and pro-IL-1β.[3][7][8]
-
Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger inflammasome assembly. Common Signal 2 stimuli include nigericin (B1684572), extracellular ATP, or monosodium urate (MSU) crystals.[1][4] These agents typically induce potassium (K+) efflux from the cell, a critical event for NLRP3 activation.[1][2][9][10]
Q3: What are the common readouts to confirm NLRP3 inflammasome activation and inhibition by this compound?
A3: A multi-faceted approach is recommended for robust data.[4] Key readouts include:
-
IL-1β/IL-18 Release: Measured in the cell culture supernatant by ELISA.[4]
-
Caspase-1 Cleavage: The active form of caspase-1 (p20/p10) can be detected by Western blot in both cell lysates and supernatants.[4][11]
-
ASC Oligomerization: The formation of large ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence or detected by Western blot after chemical cross-linking.[4][12]
-
Pyroptosis: This inflammatory form of cell death can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[4][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low IL-1β secretion after stimulation | Inefficient priming (Signal 1).[8] | Optimize LPS concentration and incubation time (e.g., 200 ng/mL to 1 µg/mL for 2-4 hours). Confirm priming by measuring pro-IL-1β levels via Western blot.[4][8] |
| Inactive NLRP3 activator (Signal 2).[8] | Use a fresh, validated batch of ATP or nigericin. Ensure proper storage and handling. | |
| Cell type lacks necessary inflammasome components.[8] | Use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 monocytes or primary BMDMs.[8] | |
| Incorrect timing of inhibitor addition.[8] | Add this compound after the priming step but before the activation signal. A pre-incubation time of 30-60 minutes is generally recommended.[4][8] | |
| High background IL-1β in negative controls | Contamination (e.g., mycoplasma, endotoxin).[7][8] | Regularly test for mycoplasma contamination. Use endotoxin-free reagents and screen new batches of fetal bovine serum (FBS).[8] |
| Cell stress.[1] | Ensure optimal cell seeding density and gentle handling. Allow cells to rest adequately after plating.[1][7] | |
| Inconsistent results between experiments | Variability in cell passage number.[7][8] | Use cells within a consistent and low passage range, as high passage numbers can lead to loss of responsiveness.[7][8] |
| Instability of this compound.[1][8] | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8][13] | |
| Inconsistent timing of experimental steps.[8] | Standardize all incubation times and procedural steps. | |
| Inhibitor shows toxicity at effective concentrations | Off-target effects of the compound.[8] | Perform a cell viability assay (e.g., MTT or LDH) in parallel to distinguish between specific inhibition of pyroptosis and general cytotoxicity.[7][8] |
| High solvent (e.g., DMSO) concentration.[8] | Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[8] | |
| This compound is not dissolving properly | Poor solubility in aqueous media.[13] | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Vortex or sonicate gently to ensure complete dissolution before diluting into cell culture media.[13] |
| Precipitation upon dilution. | This indicates that the final concentration exceeds the solubility limit in the aqueous medium. Perform serial dilutions and visually inspect for cloudiness or precipitation.[13] | |
| Inhibition of IL-1β is observed, but specificity to NLRP3 is unconfirmed | Off-target effect on the upstream NF-κB (priming) pathway.[7] | Measure the levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6. A specific NLRP3 inhibitor should not affect their secretion.[7] |
| Inhibition of other inflammasomes.[7] | Test this compound in parallel assays where IL-1β release is triggered by activators of different inflammasomes, such as NLRC4 (e.g., Salmonella infection) or AIM2 (e.g., cytosolic dsDNA).[7][10] |
Data Presentation
Table 1: Solubility of a Representative NLRP3 Inhibitor
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions.[13] |
| Ethanol | ~10 mg/mL | Use with caution due to potential for lower solubility.[13] |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for initial solubilization.[13] |
| Water | Insoluble | Avoid using water to prepare stock solutions.[13] |
Table 2: Recommended Storage Conditions for a Representative NLRP3 Inhibitor
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid (Powder) | -20°C | Up to 1 year | Protect from light and moisture.[13] |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[13] |
| Aqueous Dilutions | 2-8°C | Use immediately | Not recommended for storage. Prepare fresh for each experiment.[13] |
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for assessing NLRP3 inhibitor efficacy.
Detailed Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol provides a general framework for using bone marrow-derived macrophages (BMDMs), which can be adapted for other cell types like differentiated THP-1 monocytes.
Materials:
-
BMDMs or THP-1 cells
-
Complete DMEM or RPMI-1640 media
-
LPS (1 µg/mL stock)
-
ATP (500 mM stock, pH adjusted to 7.4) or Nigericin (10 mM stock in ethanol)
-
This compound (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate at an appropriate density (e.g., 2.5 x 10^5 cells/well for BMDMs) and allow them to adhere overnight at 37°C, 5% CO2.
-
Priming (Signal 1): Carefully remove the culture medium. Add fresh medium containing a priming agent (e.g., 1 µg/mL LPS). Incubate for 2-4 hours at 37°C.[8]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming incubation, gently wash the cells with warm PBS and add the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO). Incubate for 30-60 minutes at 37°C.[4][8]
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, add ATP to a final concentration of 2.5-5 mM or nigericin to a final concentration of 5-10 µM.[4]
-
Incubation: Incubate for the recommended time (e.g., 30-60 minutes for ATP, 45-90 minutes for nigericin) at 37°C.[4][8]
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for downstream analysis (ELISA for IL-1β, LDH assay for pyroptosis). Cell lysates can be prepared from the remaining cells for Western blot analysis.[4][8]
Protocol 2: IL-1β ELISA
This is a general protocol; always follow the specific manufacturer's instructions for your ELISA kit.[4]
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.
-
Sample Incubation: Add collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add the substrate (e.g., TMB). Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Protocol 3: Western Blot for Caspase-1 Cleavage
Procedure:
-
Sample Preparation: Collect cell culture supernatants and lyse the remaining cells in RIPA buffer containing protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from cell lysates and equal volumes of supernatant onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 (detecting both pro-caspase-1 and the cleaved p20 subunit) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NLRP3-IN-62 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine and optimize the concentration of NLRP3-IN-62 for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1] Its activation is a two-step process: a "priming" signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second "activation" signal (Signal 2), triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the inflammasome complex.[2][3] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form.[4][5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[6] NLRP3 inhibitors like this compound are designed to interfere with this process, typically by preventing the assembly or activation of the inflammasome complex.[2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: As specific IC50 values for this compound are not widely published, a good starting point is to perform a dose-response experiment. Based on data from other potent NLRP3 inhibitors, a broad concentration range from 1 nM to 10 µM is recommended for initial screening.[7][8] This range allows for the determination of the optimal inhibitory concentration while also assessing potential cytotoxicity.
Q3: How should I dissolve and store this compound?
A3: this compound, like many small molecule inhibitors, is often soluble in organic solvents but may have limited solubility in aqueous solutions.[9] It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[9][10] For long-term storage, the solid compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions in your cell culture medium for each experiment.
Q4: At which step of the experiment should I add this compound?
A4: To specifically assess the inhibitory effect of this compound on inflammasome activation, it should be added to the cell culture after the priming step (Signal 1) and before the activation step (Signal 2).[4] A typical pre-incubation time with the inhibitor is 30 to 60 minutes.[11]
Q5: What are the key readouts to measure the efficacy of this compound?
A5: The primary readout for NLRP3 inflammasome inhibition is the reduction in the secretion of IL-1β and IL-18, which can be quantified using an enzyme-linked immunosorbent assay (ELISA).[12] Other important readouts include the cleavage of caspase-1 (detectable by Western blot), the formation of ASC specks (visualized by immunofluorescence), and the level of pyroptosis, an inflammatory form of cell death, which can be measured by lactate (B86563) dehydrogenase (LDH) release.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of IL-1β secretion | 1. Inactive Compound: The inhibitor may have degraded. 2. Suboptimal Concentration: The concentration of this compound is too low. 3. Ineffective Inflammasome Activation: The priming or activation stimuli are not working correctly. | 1. Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 10 µM or higher). 3. Verify the activity of your LPS and ATP/nigericin. Use a positive control (no inhibitor) to confirm robust inflammasome activation. |
| High Cell Death/Cytotoxicity | 1. Compound Toxicity: this compound may be cytotoxic at the tested concentrations. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your inhibition experiment to determine the toxic concentration range. 2. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Conditions: Cell passage number, density, or differentiation state can affect results. 2. Inconsistent Reagent Preparation: Variability in the preparation of the inhibitor or stimuli. | 1. Use cells within a consistent and low passage number range. Standardize cell seeding density and differentiation protocols. 2. Prepare fresh dilutions of the inhibitor and stimuli for each experiment from a reliable stock. |
| Precipitation of this compound in Culture Medium | 1. Poor Solubility: The concentration of the inhibitor exceeds its solubility limit in the aqueous medium. | 1. Ensure the DMSO stock solution is fully dissolved before diluting in the medium. Gently warm the medium to 37°C before adding the inhibitor. Add the stock solution drop-wise while gently swirling. Consider preparing an intermediate dilution in the medium. |
Data Presentation
Table 1: In Vitro IC50 Values for Various NLRP3 Inflammasome Inhibitors
To provide a reference for the expected potency of NLRP3 inhibitors, the following table summarizes the IC50 values of several well-characterized compounds.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM[7] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM[7] |
| NLRP3-IN-17 | Not Specified | Not Specified | Not Specified | 7 nM[14] |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 nM[7] |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 nM[7] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the effective concentration range of this compound for inhibiting NLRP3 inflammasome activation in a cell-based assay.
Materials:
-
Immune cells (e.g., human THP-1 monocytes or murine Bone Marrow-Derived Macrophages - BMDMs)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with supplements)
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
This compound
-
DMSO
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with fresh, PMA-free medium.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. A suggested concentration range is 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM.
-
Ensure the final DMSO concentration is consistent across all wells (≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO).
-
After the priming step, replace the LPS-containing medium with the medium containing the different concentrations of this compound.
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator to the wells. For example, use ATP at a final concentration of 2.5-5 mM or Nigericin at a final concentration of 5-10 µM.
-
Incubate for an additional 1-2 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate and carefully collect the cell culture supernatants.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessment of this compound Cytotoxicity
Objective: To determine if the observed inhibition of IL-1β secretion is due to a specific effect on the NLRP3 inflammasome or a general cytotoxic effect of this compound.
Materials:
-
Cells treated as in Protocol 1.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
Procedure:
-
Supernatant Collection:
-
Use the same supernatants collected in Protocol 1.
-
-
LDH Measurement:
-
Measure the LDH activity in the supernatants according to the manufacturer's protocol of the LDH cytotoxicity assay kit.
-
-
Cell Lysis (Positive Control):
-
For a positive control representing maximum LDH release, lyse a set of untreated cells with the lysis buffer provided in the kit.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. A significant increase in LDH release at concentrations that inhibit IL-1β would suggest a cytotoxic effect.
-
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A generalized workflow for optimizing this compound concentration in cell culture.
Caption: A logical diagram to guide troubleshooting of common issues in this compound experiments.
References
- 1. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | NLRP3抑制剂 | CAS 3059965-71-5 | 美国InvivoChem [invivochem.cn]
- 11. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 13. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Off-Target Effects of NLRP3-IN-62
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the potential off-target effects of the NLRP3 inflammasome inhibitor, NLRP3-IN-62.
Disclaimer: Information regarding the specific off-target profile of "this compound" is not extensively available in public scientific literature. This resource serves as a comprehensive guide for investigating off-target effects of novel NLRP3 inhibitors, using this compound as a representative example. The principles and methodologies described are broadly applicable to the characterization of new chemical entities targeting the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, inhibits IL-1β release in LPS-primed macrophages. How can I confirm it is specifically targeting the NLRP3 inflammasome?
A1: While IL-1β release is a key indicator of inflammasome activation, it is not exclusive to NLRP3. To confirm specificity, it is crucial to perform counter-screening assays using activators of other inflammasomes, such as NLRC4 (activated by Salmonella typhimurium infection) or AIM2 (activated by cytosolic dsDNA). A selective NLRP3 inhibitor like this compound should not significantly inhibit IL-1β secretion in these assays.[1][2]
Q2: I am observing significant cell death in my cultures treated with this compound. Is this an expected on-target effect?
A2: Not necessarily. While the activation of the NLRP3 inflammasome can lead to a form of inflammatory cell death known as pyroptosis, a direct inhibitor of NLRP3 should prevent this.[1] Observed cytotoxicity could be an off-target effect. It is essential to perform a standard cytotoxicity assay, such as measuring lactate (B86563) dehydrogenase (LDH) release, in parallel with your inflammasome activation assays to distinguish between the inhibition of pyroptosis and general compound-induced cell death.[1][3]
Q3: What are the most common off-target pathways for small molecule NLRP3 inhibitors?
A3: Potential off-target effects for NLRP3 inhibitors can include:
-
Inhibition of other inflammasomes: Some compounds may exhibit cross-reactivity with other inflammasome sensors like NLRC4 or AIM2.[1]
-
Interference with the NF-κB signaling pathway: The priming step for NLRP3 activation is dependent on NF-κB signaling.[1] An inhibitor that suppresses NF-κB would reduce the expression of pro-IL-1β and NLRP3, giving a false impression of specific NLRP3 inhibition. To rule this out, measure the levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6. A specific NLRP3 inhibitor should not affect the secretion of these cytokines.[1]
-
Kinase inhibition: Many small molecules can have off-target effects on various protein kinases.[1][4] For novel compounds like this compound, a broad kinase selectivity screen is highly recommended during preclinical development to identify potential off-target liabilities.[4]
Q4: Why are my results with this compound inconsistent between experiments?
A4: Inconsistent results can stem from several factors:
-
Inhibitor Solubility and Stability: Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in cell culture media. It is also advisable to prepare fresh solutions for each experiment as some compounds can be unstable.[5]
-
Cell Health and Passage Number: Use cells within a consistent and low passage range, as cell lines can lose responsiveness over time. Ensure cells are healthy and not overly confluent, as stressed cells can lead to spontaneous inflammasome activation.[1][6]
-
Experimental Timing: Standardize all incubation times for priming, inhibitor pre-treatment, and activation to ensure reproducibility.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound does not inhibit IL-1β release. | 1. Incorrect Inhibitor Concentration: The concentration used may be too low. 2. Poor Inhibitor Solubility/Stability: The compound may not be fully dissolved or may have degraded. 3. Suboptimal Assay Conditions: Insufficient priming or excessive activation stimulus. | 1. Perform a dose-response curve with a broad range of concentrations (e.g., 10 nM to 50 µM) to determine the IC50 value.[5] 2. Confirm solubility in the chosen solvent and prepare fresh stock solutions for each experiment.[5] 3. Optimize the concentration of the priming agent (e.g., LPS) and the activation stimulus (e.g., nigericin (B1684572), ATP).[1] |
| High background IL-1β levels in negative controls. | 1. Cell Stress: Overly confluent or unhealthy cells can spontaneously activate the inflammasome. 2. Contamination: Mycoplasma or endotoxin (B1171834) contamination in reagents can trigger inflammasome activation. | 1. Ensure proper cell culture techniques, including optimal seeding density and gentle handling.[6] 2. Regularly test for mycoplasma and use endotoxin-free reagents and media.[6] |
| Inhibition of TNF-α or IL-6 is observed. | Off-target effect on the NF-κB pathway: The compound is likely inhibiting the upstream priming signal rather than directly targeting NLRP3. | This indicates that this compound may not be a specific NLRP3 inhibitor. Further investigation into its effects on the NF-κB pathway is required.[1] |
| Inhibitor shows toxicity at effective concentrations. | 1. Off-target effects of the compound. 2. High solvent concentration. | 1. Perform a cell viability assay (e.g., MTT or LDH) in parallel to determine the cytotoxic concentration. 2. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).[6] |
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following tables provide representative data for the well-characterized and selective NLRP3 inhibitor, MCC950, to illustrate the expected profile of a specific inhibitor.
Table 1: Inhibitory Activity of MCC950 Against Various Inflammasomes
| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition |
| MCC950 | NLRP3 | ~8 | Yes[2] |
| NLRP1 | No significant inhibition | ||
| NLRC4 | No significant inhibition[2] | ||
| AIM2 | No significant inhibition[2] |
Table 2: Representative Kinase Selectivity Profile for a Highly Selective NLRP3 Inhibitor (e.g., MCC950)
The data is presented as the percent inhibition at a single high concentration (e.g., 10 µM) to identify potential kinases of concern, which would then be followed up with IC50 determination for any significant hits.[4]
| Kinase Target | Percent Inhibition at 10 µM |
| Kinase A | <10% |
| Kinase B | <10% |
| Kinase C | <10% |
| ... (Panel of >100 kinases) |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is designed for bone marrow-derived macrophages (BMDMs) but can be adapted for other cell types like THP-1 monocytes.[3]
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activator (e.g., Nigericin or ATP)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[6]
-
Priming (Signal 1): Remove the culture medium and add fresh medium containing a priming agent like LPS (e.g., 1 µg/mL). Incubate for 2-4 hours at 37°C.[6]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the priming medium and add the medium containing the inhibitor or vehicle control. Pre-incubate for 30-60 minutes at 37°C.[3][6]
-
Activation (Signal 2): Add the NLRP3 activator, such as nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM), and incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).[3]
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for downstream analysis of IL-1β (ELISA) and cell death (LDH assay). The remaining cells can be lysed for Western blot analysis.[3][6]
Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
Procedure:
-
Follow the manufacturer's instructions for the specific IL-1β ELISA kit being used.[3]
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.[3]
Protocol 3: Kinase Selectivity Profiling
For a novel compound like this compound, it is recommended to perform a broad kinase panel screen. This is typically done as a fee-for-service by specialized contract research organizations (CROs). The general workflow is as follows:
-
This compound is tested at a single high concentration (e.g., 10 µM) against a large panel of purified protein kinases.
-
The activity of each kinase is measured in the presence of the compound, and the percent inhibition is calculated relative to a vehicle control.
-
For any kinases that show significant inhibition (e.g., >50%), a follow-up dose-response experiment is performed to determine the IC50 value.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Experimental workflow for assessing NLRP3 inhibitor specificity.
Caption: Logical workflow for troubleshooting potential off-target effects.
References
How to prevent Nlrp3-IN-62 cytotoxicity in experiments
Welcome to the Technical Support Center for Nlrp3-IN-62. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues, particularly concerning cytotoxicity, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18.[3][4][5] Activation of the NLRP3 inflammasome can also lead to a form of inflammatory cell death known as pyroptosis.[3][4] this compound exerts its inhibitory effect by preventing the activation of the NLRP3 inflammasome, thereby blocking the downstream release of inflammatory cytokines and inhibiting pyroptosis.[1][2]
Q2: What is the difference between on-target inhibition of pyroptosis and off-target cytotoxicity?
On-target inhibition of pyroptosis is the intended effect of this compound, which is the prevention of inflammatory cell death mediated by the NLRP3 inflammasome. In contrast, off-target cytotoxicity refers to cell death caused by other mechanisms, such as inhibition of other essential cellular pathways or non-specific chemical toxicity. It is crucial to differentiate between these two effects to ensure that the observed results are due to the specific inhibition of the NLRP3 inflammasome.
Q3: Is cell death an expected outcome when using this compound?
No, this compound is designed to prevent a specific type of cell death called pyroptosis, which is induced by NLRP3 inflammasome activation.[1][2] Therefore, in a properly designed experiment where NLRP3 is activated, treatment with an effective dose of this compound should lead to a decrease in cell death compared to the positive control (activated cells without the inhibitor). If you observe significant cell death in your cultures treated with this compound alone, this is likely due to off-target cytotoxicity.
Troubleshooting Guide
Issue: High cytotoxicity is observed in cells treated with this compound.
High cytotoxicity can be a significant concern in experiments with small molecule inhibitors. Here are some potential causes and solutions:
| Possible Cause | Troubleshooting & Optimization |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell type and experimental conditions. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess cell viability in parallel with the inflammasome inhibition assay.[6] |
| Solvent (DMSO) toxicity. | This compound, like many small molecule inhibitors, is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and include a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration) in your experiments.[6] |
| Off-target effects of the inhibitor. | At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. If cytotoxicity is observed even at low inhibitor concentrations, consider using a structurally different NLRP3 inhibitor as a control to see if the effect is specific to this compound. |
| Poor solubility or stability of the inhibitor. | If this compound precipitates out of solution in your culture medium, this can cause cytotoxicity. Ensure the inhibitor is fully dissolved in the stock solution and that the final working concentration does not exceed its solubility in the aqueous medium. It's also important to follow the manufacturer's recommendations for storage to prevent degradation of the compound. |
| Cell type sensitivity. | Different cell lines and primary cells can have varying sensitivities to small molecule inhibitors. If you are using a new cell type, it is especially important to perform a thorough dose-response and cytotoxicity assessment. |
Issue: this compound is not inhibiting NLRP3 inflammasome activation.
If you are not observing the expected inhibitory effect, consider the following:
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal inhibitor concentration. | The effective concentration of this compound can vary between cell types and activation stimuli. Perform a dose-response experiment to determine the optimal inhibitory concentration. The reported IC50 for pyroptosis inhibition in THP-1 cells is 0.7 nM, and for IL-1β release is 108.5 nM, which can serve as a starting point.[1][2] |
| Incorrect timing of inhibitor treatment. | The inhibitor should be added to the cells before the NLRP3 activation signal (Signal 2). A common protocol involves pre-incubating the cells with the inhibitor for 30-60 minutes after priming (Signal 1) and before adding the activator.[6] |
| Inefficient inflammasome activation. | Ensure that your positive control (cells treated with the priming and activation signals without the inhibitor) shows a robust activation of the NLRP3 inflammasome (e.g., significant IL-1β release or pyroptosis). If not, optimize your activation protocol. |
| Inhibitor degradation. | Ensure that the this compound powder and stock solutions have been stored correctly according to the manufacturer's instructions to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inflammatory response is not NLRP3-mediated. | Confirm that the inflammatory response in your experimental model is indeed dependent on the NLRP3 inflammasome. This compound is expected to be selective for NLRP3 and may not inhibit other inflammasomes like AIM2 or NLRC4.[6] If possible, use NLRP3-deficient cells as a negative control. |
Quantitative Data Summary
Table 1: this compound Potency and Recommended Starting Concentrations
| Parameter | Value | Cell Type | Source |
| IC50 (Pyroptosis Inhibition) | 0.7 nM | THP-1 | [1][2] |
| IC50 (IL-1β Release Inhibition) | 108.5 nM | THP-1 | [1][2] |
| Recommended Starting Concentration Range (in vitro) | 1 nM - 10 µM | Varies | [6] |
Table 2: Common NLRP3 Inflammasome Activators and Working Concentrations
| Activator | Typical Working Concentration | Incubation Time |
| Nigericin | 5 - 20 µM | 1 - 2 hours |
| ATP | 1 - 5 mM | 1 - 2 hours |
| Monosodium Urate (MSU) Crystals | 50 - 500 µg/mL | 6 - 24 hours |
| Silica Crystals | 50 - 250 µg/mL | 6 - 24 hours |
Experimental Protocols
Protocol 1: Assessing Cell Viability using LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Seed cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.
-
Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24 hours).
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH release in the culture supernatant.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Protocol 2: NLRP3 Inflammasome Activation and Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the NLRP3 inflammasome.
Materials:
-
Immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
Cell culture medium
-
ELISA kit for IL-1β
-
Reagents for a cell viability assay (e.g., LDH or MTT/CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. For THP-1 cells, differentiate them into macrophage-like cells with PMA for 48-72 hours prior to the experiment.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. After LPS priming, carefully remove the medium and add the medium containing the different concentrations of this compound or a vehicle control. Pre-incubate the cells with the inhibitor for 30-60 minutes.[6]
-
Activation (Signal 2): Add the NLRP3 activator (e.g., Nigericin at 5-20 µM or ATP at 1-5 mM) directly to the wells containing the inhibitor.[6] Incubate for the recommended time (typically 1-2 hours).
-
Sample Collection: Centrifuge the plate and collect the supernatant for measuring IL-1β release by ELISA.
-
Data Analysis:
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
In parallel, assess cell viability/cytotoxicity in the remaining cells using an appropriate assay (e.g., LDH or MTT/CCK-8) to distinguish specific inhibition from general cytotoxicity.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NLRP3-IN-62 in Inflammasome Assays
Welcome to the technical support center for NLRP3-IN-62. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during in vitro inflammasome assays using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for NLRP3 inhibitors like this compound?
A1: NLRP3 inhibitors are small molecules designed to block the activation of the NLRP3 inflammasome, a key component of the innate immune system. The activation of the NLRP3 inflammasome is a two-step process: a "priming" signal (Signal 1) and an "activation" signal (Signal 2).[1] Priming, often induced by lipopolysaccharide (LPS), leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2] The activation signal, triggered by stimuli like nigericin (B1684572) or ATP, causes the assembly of the inflammasome complex, leading to caspase-1 activation, maturation of IL-1β and IL-18, and potentially pyroptotic cell death.[3][4] NLRP3 inhibitors can act at various points in this pathway, with some, like the well-characterized MCC950, directly binding to the NLRP3 protein to prevent its activation and assembly.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: While specific data for this compound is not publicly available, similar small molecule inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5][6] It is crucial to use high-quality, anhydrous DMSO. For long-term storage, the powder form should be kept at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[6][7] Always prepare fresh dilutions in your cell culture medium for each experiment, as the stability of the inhibitor in aqueous solutions can be limited.[7][8]
Q3: Does this compound have potential off-target effects?
A3: While this compound is designed to be an NLRP3 inhibitor, off-target effects are a possibility with any small molecule. Common off-target pathways for NLRP3 inhibitors could include the NF-κB signaling pathway, which is involved in the priming step.[9] Inhibition of the NF-κB pathway would lead to a decrease in pro-IL-1β and NLRP3 expression, giving a false impression of specific NLRP3 inhibition.[9] To test for this, you can measure the levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6. A specific NLRP3 inhibitor should not affect the secretion of these cytokines.[9] Other potential off-target effects include inhibition of other inflammasomes (e.g., NLRC4, AIM2) or general cytotoxicity.[5][9]
Q4: I am observing cell death after treatment with this compound. Is this expected?
A4: Not necessarily. Activation of the NLRP3 inflammasome can lead to an inflammatory form of cell death called pyroptosis. A direct inhibitor of the NLRP3 inflammasome should prevent this. Therefore, observed cytotoxicity could be an off-target effect of the compound. It is essential to perform a standard cytotoxicity assay, such as measuring lactate (B86563) dehydrogenase (LDH) release, in parallel with your inflammasome activation assay to distinguish between the inhibition of pyroptosis and general compound toxicity.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of IL-1β secretion | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to be effective. | Perform a dose-response curve with a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell type and experimental conditions.[4] |
| Inhibitor Instability/Solubility: this compound may have degraded or precipitated out of solution. | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.[5] When diluting in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent-induced toxicity.[5][7] If precipitation is observed, consider using a lower final concentration of the inhibitor.[7] | |
| Inefficient Priming (Signal 1): The cells may not be adequately primed, leading to low levels of pro-IL-1β and NLRP3. | Optimize the concentration and incubation time for your priming agent (e.g., 1 µg/mL LPS for 3-4 hours for macrophages).[5] You can confirm successful priming by measuring the mRNA or protein levels of NLRP3 and pro-IL-1β via qPCR or Western blot.[8] | |
| Inefficient Activation (Signal 2): The NLRP3 activator (e.g., nigericin, ATP) may not be potent enough or may have degraded. | Use a fresh, validated batch of your NLRP3 activator. Optimize the concentration and incubation time for the activator.[2] | |
| Incorrect Timing of Inhibitor Addition: The inhibitor may be added at a suboptimal time point in the experimental workflow. | For optimal results, add this compound to your cell cultures after the priming step but before the activation signal. A pre-incubation time of 30-60 minutes is generally recommended.[5][10] | |
| High background IL-1β in unstimulated controls | Cell Stress or Contamination: Over-confluent, unhealthy, or contaminated cells can lead to spontaneous inflammasome activation. | Ensure proper cell culture technique, use cells within a consistent and low passage range, and seed cells at an appropriate density.[4][10] Regularly test for mycoplasma contamination, as it can be a potent inflammasome activator.[9] |
| LPS Contamination: Reagents, particularly fetal bovine serum (FBS), can be contaminated with endotoxin (B1171834) (LPS). | Use endotoxin-free reagents and screen new batches of FBS for endotoxin levels.[10] | |
| High variability between experimental replicates | Inconsistent Cell Numbers or Pipetting Errors: Variations in cell seeding density or reagent addition can lead to variability. | Ensure a single-cell suspension before seeding and use calibrated pipettes for all additions.[2] |
| Inhibitor shows toxicity at effective concentrations | Off-Target Effects: The compound may be causing cell death through mechanisms unrelated to NLRP3 inhibition. | Perform a cell viability assay (e.g., LDH or MTT assay) in parallel with your inflammasome assay to determine the cytotoxic concentration of this compound.[10] |
| High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.[10] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 cells
This protocol describes the differentiation of THP-1 monocytes and subsequent NLRP3 inflammasome activation and inhibition.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
96-well cell culture plates
Methodology:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating them with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by adding 1 µg/mL of LPS to each well.
-
Incubate for 3 hours at 37°C.[11]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After the priming step, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.[11]
-
-
Activation (Signal 2):
-
Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells.
-
Incubate for 1 hour at 37°C.[11]
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants for downstream analysis (e.g., IL-1β ELISA, LDH assay).
-
The remaining cells can be lysed for Western blot analysis.
-
Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for quantifying mature IL-1β in cell culture supernatants.
Methodology:
-
Follow the manufacturer's instructions for the specific human IL-1β ELISA kit you are using.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add your collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-1β in your samples based on the standard curve.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is for assessing cell death by measuring the release of LDH into the supernatant.
Methodology:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[11]
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture and incubate as specified.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).[11]
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for assessing NLRP3 inhibitor efficacy.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Nlrp3-IN-62 vehicle and solvent selection
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving NLRP3-IN-62 for in vitro experiments?
For in vitro assays, this compound should first be dissolved in an organic solvent to create a high-concentration stock solution. The most commonly recommended solvent for similar small molecule inhibitors is anhydrous, sterile Dimethyl Sulfoxide (DMSO).[1][2][3] It is critical to use a fresh, high-quality grade of DMSO, as it is hygroscopic (absorbs water), and the presence of water can significantly reduce the solubility of hydrophobic compounds.[1][2]
Q2: How do I prepare a stock solution of this compound?
It is advisable to prepare a concentrated stock solution in 100% anhydrous DMSO, typically in the range of 10-50 mM.[4] For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would dissolve 5 mg of the compound in 1 mL of DMSO. To ensure the compound is fully dissolved, gentle warming (e.g., to 37°C) or brief sonication may be necessary.[1][2][4] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Q3: My this compound is precipitating when I dilute the DMSO stock in my aqueous cell culture medium. What can I do?
Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds.[1][2] Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤0.5%, to avoid solvent-induced cytotoxicity and potential off-target effects.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[1][2]
-
Dilution Method: Add the DMSO stock solution to your pre-warmed (37°C) aqueous medium slowly and with continuous mixing to facilitate dissolution.[1][3]
-
Increase Final Volume: Diluting the DMSO stock into a larger volume of aqueous medium can help maintain solubility by keeping the final compound concentration lower.[1]
-
Carrier Proteins: The presence of proteins like albumin in the cell culture medium (from fetal bovine serum) can help to keep hydrophobic compounds in solution.[3]
Q4: What is a suitable vehicle for delivering this compound in in vivo animal studies?
Direct injection of a simple DMSO/saline solution is often unsuitable for in vivo studies due to the high probability of the compound precipitating upon injection.[4] Specialized formulation vehicles are typically required to improve solubility and bioavailability. A common strategy involves using a mixture of solvents and surfactants.
A frequently used vehicle for similar NLRP3 inhibitors consists of:
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline or PBS
The final solution should be clear. If it appears cloudy, the formulation may need to be adjusted.[4] It is mandatory to include a vehicle-only control group in all in vivo experiments.[4]
Troubleshooting Guides
Problem: Inconsistent results in in vitro assays.
-
Possible Cause: Degradation of the compound in the stock solution.
-
Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the stock solution from light. Prepare fresh dilutions from the stock for each experiment.
-
Possible Cause: High final DMSO concentration affecting cellular processes.
-
Solution: Reduce the final DMSO concentration to the lowest effective level (ideally ≤0.5%). Always run a vehicle control with a matching DMSO concentration to account for any solvent effects.[1][3]
Problem: Low efficacy in in vivo studies.
-
Possible Cause: Poor bioavailability due to precipitation of the compound upon administration.
-
Solution: Optimize the vehicle formulation. Conduct a small pilot study with different vehicle compositions to assess solubility and tolerability. Consider alternative routes of administration.
-
Possible Cause: Insufficient dose or dosing frequency.
-
Solution: Perform a dose-response study to determine the optimal dose. The dosing frequency should be based on the pharmacokinetic profile of the compound, if known.
Data Summary
Table 1: Solubility of Analogous NLRP3 Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Notes | Reference |
| NLRP3-IN-18 | 100% DMSO | ≥ 5 mg/mL (14.71 mM) | May require sonication and warming to 60°C. | [2] |
| NLRP3-IN-27 | DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. | [3] |
| NLRP3-IN-27 | Ethanol | ~10 mg/mL | Lower solubility than DMSO. | [3] |
| NLRP3-IN-27 | PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for initial solubilization. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly. If necessary, sonicate in a water bath or warm to 37°C for 10-15 minutes to ensure complete dissolution.[1][4]
-
Store the stock solution in small, single-use aliquots at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Add the this compound DMSO stock directly to the pre-warmed medium while gently mixing to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤0.5%).[1][3]
-
Visually inspect the medium for any signs of precipitation.
-
Protocol 2: Formulation of this compound for In Vivo Administration (Based on Analogous Compounds)
-
Prepare a Concentrated Stock Solution:
-
Prepare a clear stock solution of this compound in 100% DMSO (e.g., 5 mg/mL).
-
-
Prepare the Vehicle Formulation (Example):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of your this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of sterile saline and mix until a clear, homogenous solution is formed.
-
This formulation should be prepared fresh immediately before administration.
-
Visualizations
References
Addressing high background signal with Nlrp3-IN-62
Welcome to the technical support center for Nlrp3-IN-62. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on resolving high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3] This blockade inhibits the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][2][4]
Q2: I am observing a high background signal in my control wells (vehicle-treated, unstimulated cells). What are the potential causes?
A2: High background signal in negative control wells can be attributed to several factors:
-
Cell Stress or Contamination: Stressed or contaminated cells can lead to spontaneous inflammasome activation.[5] Ensure proper cell culture techniques and a sterile environment.[6]
-
Reagent Quality: The quality of reagents, including cell culture media and buffers, can impact baseline inflammasome activity. Use fresh, high-quality reagents.
-
Assay-Specific Issues: For ELISA-based readouts, insufficient washing, improper blocking, or contaminated reagents can result in high background.[6][7][8]
Q3: My stimulated control wells (e.g., LPS + Nigericin) show a weaker than expected signal. What could be the issue?
A3: A weak positive signal can be due to:
-
Suboptimal Priming or Activation: The concentration and incubation time for both the priming signal (e.g., LPS) and the activation signal (e.g., Nigericin, ATP) may need optimization for your specific cell type and experimental conditions.[9][10]
-
Cell Health and Passage Number: Primary cells and cell lines can lose their responsiveness at high passage numbers.[5] It is recommended to use cells within a defined, low passage number range.
-
Reagent Variability: Lot-to-lot variations in activators like LPS can affect the magnitude of the cellular response.[5]
Q4: Could this compound have off-target effects that contribute to a high background signal?
A4: While this compound is designed for high selectivity, potential off-target effects should be considered. A common off-target effect for some NLRP3 inhibitors is the inadvertent inhibition of the upstream NF-κB signaling pathway, which is responsible for the priming step of NLRP3 activation.[5][11] This would lead to a decrease in pro-IL-1β and NLRP3 transcription, giving a false impression of specific NLRP3 inhibition.[5] To rule this out, it is advisable to measure the levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6. A specific NLRP3 inhibitor should not affect their secretion.[5]
Troubleshooting Guide: Addressing High Background Signal
High background signal can obscure the true inhibitory effect of this compound. The following guide provides a systematic approach to identifying and mitigating this issue.
Step 1: Assess Experimental Controls
A critical first step in troubleshooting is a thorough evaluation of your experimental controls. The table below outlines expected versus problematic results.
| Control Group | Priming Signal (e.g., LPS) | Activation Signal (e.g., Nigericin) | This compound | Expected IL-1β Level | Problematic IL-1β Level (High Background) |
| Negative Control | - | - | - | Low / Undetectable | High |
| Priming Only | + | - | - | Low / Undetectable | High |
| Activation Only | - | + | - | Low / Undetectable | High |
| Positive Control | + | + | - | High | Very High / Off-scale |
| Vehicle Control | + | + | Vehicle | High | Very High / Off-scale |
| Experimental | + | + | + | Low / Dose-dependent decrease | High / No significant decrease |
Step 2: Systematic Troubleshooting Workflow
If your experimental results align with the "Problematic IL-1β Level" column, follow the troubleshooting workflow below.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. arp1.com [arp1.com]
- 9. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Nlrp3-IN-62 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose-response curve of Nlrp3-IN-62, a potent inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the NLRP3 protein, a key component of the innate immune system. The activation of the NLRP3 inflammasome is a multi-step process.[1] First, a "priming" signal, often from Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[1][2] A second "activation" signal, from a wide array of stimuli including extracellular ATP, nigericin, or crystalline materials, triggers the assembly of the NLRP3 inflammasome complex.[3][4] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1.[4][5] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D to induce a form of inflammatory cell death called pyroptosis.[1] this compound is designed to bind to the NLRP3 protein, locking it in an inactive state and preventing its oligomerization, thereby blocking the entire downstream inflammatory cascade.[6]
Q2: What is the recommended experimental workflow for establishing a dose-response curve for this compound?
A2: A typical two-step protocol is used for most cell-based assays to determine the dose-response curve.[6]
-
Priming (Signal 1): Cells, such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs), are primed with an agent like LPS to increase the expression of NLRP3 and pro-IL-1β.[6][7]
-
Inhibitor Treatment: After priming, the media is replaced, and cells are pre-incubated with a range of this compound concentrations. This step is critical for allowing the inhibitor to enter the cells and engage with its target.
-
Activation (Signal 2): An NLRP3 activator, such as ATP or nigericin, is then added to trigger inflammasome assembly and activation.[6][7]
-
Sample Collection & Analysis: After a short incubation period, the cell culture supernatant is collected to measure the release of IL-1β (by ELISA) and lactate (B86563) dehydrogenase (LDH) as an indicator of pyroptosis.
Q3: When should this compound be added to the cells for optimal effect?
A3: For the most accurate assessment of its inhibitory potential on inflammasome assembly, this compound should be added after the priming step (Signal 1) but before the activation step (Signal 2). A pre-incubation time of 30 to 60 minutes with the inhibitor is generally recommended before adding the activator like ATP or nigericin.[6][8] This timing ensures that the experiment specifically measures the inhibition of NLRP3 activation, not the priming phase.
Q4: How can I be certain that the observed inflammation is specific to the NLRP3 inflammasome?
A4: To ensure specificity, proper controls are essential.
-
Negative Controls: Include cells treated with only the priming agent (LPS) and cells treated with only the activating agent (ATP/nigericin). Unstimulated cells (vehicle only) should also be included to establish a baseline.
-
Positive Control: Cells treated with both LPS and the activator without any inhibitor should produce a robust inflammatory response.
-
Genetic Controls: If available, using cells from NLRP3 knockout mice is the gold standard negative control to confirm the response is NLRP3-dependent.[9]
-
Specificity Controls: To rule out off-target effects, you can test this compound in models that use activators for other inflammasomes, such as AIM2 or NLRC4.[10]
Q5: How do I distinguish between specific inhibition of pyroptosis and general compound toxicity?
A5: This is a critical aspect of dose-response analysis. It is essential to run a cytotoxicity assay in parallel with your inflammasome inhibition assay.[6]
-
Pyroptosis Measurement: An LDH release assay is a primary method for quantifying pyroptosis, as it directly measures the loss of plasma membrane integrity, a hallmark of this cell death pathway.[11][12]
-
Viability/Toxicity Measurement: In a separate experiment without inflammasome activators, treat your cells with the same dose range of this compound. Use a viability assay like MTT, XTT, or CCK-8 to determine if the inhibitor itself is toxic at the concentrations used.[12][13] An ideal inhibitor will reduce LDH release in the stimulated model but will not decrease cell viability in the unstimulated toxicity assay.
Diagrams of Pathways and Workflows
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: MCC950 versus Emerging Competitors
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a pivotal therapeutic strategy for a wide array of inflammatory diseases. MCC950 has long been the gold-standard tool compound for studying NLRP3-driven inflammation. This guide provides a detailed comparison between the well-characterized inhibitor MCC950 and a representative emerging NLRP3 inhibitor, designated here as NLRP3-IN-62, to illustrate the key comparative aspects for evaluating novel therapeutics in this class.
While extensive data is available for MCC950, "this compound" is used here as a placeholder for a novel investigational inhibitor, for which specific public data is not yet available. This guide will, therefore, draw upon established methodologies and data from other known NLRP3 inhibitors to provide a comprehensive framework for comparison.
Mechanism of Action: Targeting the Core of Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Both MCC950 and next-generation inhibitors like this compound are designed to directly target the NLRP3 protein, but their precise mechanisms of interaction can differ, leading to variations in potency, specificity, and potential for off-target effects.
MCC950 is a potent and specific inhibitor that directly binds to the NACHT domain of NLRP3, interfering with its ATPase activity and preventing the conformational changes necessary for its oligomerization.[1][2][3] This action effectively locks NLRP3 in an inactive state, thereby blocking downstream inflammatory signaling.[1][4] It has been shown to inhibit both canonical and non-canonical NLRP3 activation.[5][6][7]
Emerging inhibitors, such as the conceptual this compound, may also target the NACHT domain, potentially at a different site than MCC950, or they could employ novel mechanisms such as targeting the LRR domain or interfering with NLRP3's interaction with other proteins like NEK7. The precise binding site and the functional consequences of this interaction are critical determinants of a new inhibitor's profile.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of an inhibitor. MCC950 is known for its high potency, with IC50 values in the nanomolar range across various cell types.[8][9] High selectivity is equally important to minimize off-target effects. MCC950 has been shown to be highly selective for NLRP3, with no significant activity against other inflammasomes like AIM2, NLRC4, or NLRP1.[5][6][7]
The table below summarizes the known in vitro potency of MCC950 and provides a template for the data required to evaluate a new inhibitor like this compound.
| Inhibitor | Target | Mechanism of Action | Potency (IC50) | Selectivity |
| MCC950 | NLRP3 | Binds to the Walker B motif of the NACHT domain, inhibiting ATP hydrolysis and ASC oligomerization.[1][8][10] | 7.5 nM (mouse BMDMs)[8][9], 8.1 nM (human MDMs)[8] | Specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[1][6][8] |
| This compound | NLRP3 | To be determined (e.g., binds to NACHT or LRR domain) | Data not available | To be determined |
Experimental Protocols: A Framework for Evaluation
Standardized experimental protocols are essential for the accurate assessment and comparison of NLRP3 inhibitors. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro NLRP3 Inhibition Assay in Macrophages
This assay is fundamental for determining the potency (IC50) of NLRP3 inhibitors.
1. Cell Culture and Differentiation:
-
Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.
-
For THP-1 cells, differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[11]
2. Priming (Signal 1):
-
Prime the macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[11][12]
3. Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., MCC950 or this compound) for 30-60 minutes.
4. Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 1 hour to induce inflammasome assembly and activation.[11]
5. Measurement of IL-1β Release:
-
Collect the cell culture supernatant and measure the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).
6. Data Analysis:
-
Plot the IL-1β concentration against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Caption: A typical experimental workflow for in vitro NLRP3 inhibition assay.
In Vivo Models of NLRP3-Driven Disease
Evaluating inhibitors in animal models is crucial to assess their in vivo efficacy, pharmacokinetics, and safety.
1. LPS-Induced Peritonitis Model:
-
This is an acute model of NLRP3-dependent inflammation.
-
Protocol:
-
Administer the NLRP3 inhibitor (e.g., MCC950 or this compound) to mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a set time, inject LPS intraperitoneally to induce a systemic inflammatory response.
-
A few hours later, inject an NLRP3 activator like ATP intraperitoneally.
-
Collect peritoneal lavage fluid and serum to measure levels of IL-1β, IL-18, and neutrophil influx.
-
2. Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model:
-
This model utilizes mice with a gain-of-function mutation in the NLRP3 gene, mimicking a human autoinflammatory disease.[6][7]
-
Protocol:
-
Treat CAPS model mice with the NLRP3 inhibitor over a period of days or weeks.
-
Monitor disease parameters such as body weight, skin inflammation, and systemic inflammatory markers (e.g., serum IL-1β and IL-18).
-
Selectivity Assays: Ruling Out Off-Target Effects
To confirm that an inhibitor is specific to NLRP3, its effect on other inflammasomes must be evaluated.
1. AIM2 Inflammasome Activation:
-
Prime macrophages with LPS.
-
Transfect cells with poly(dA:dT) to activate the AIM2 inflammasome.
-
Measure IL-1β release in the presence and absence of the inhibitor.
2. NLRC4 Inflammasome Activation:
-
Prime macrophages with LPS.
-
Infect cells with Salmonella typhimurium or transfect with flagellin (B1172586) to activate the NLRC4 inflammasome.
-
Measure IL-1β release in the presence and absence of the inhibitor.
A truly selective inhibitor like MCC950 will not significantly inhibit IL-1β release in these assays.[12]
Caption: Logical diagram illustrating the selectivity of an ideal NLRP3 inhibitor.
Summary and Future Directions
MCC950 remains a cornerstone for NLRP3 research due to its well-documented potency, selectivity, and efficacy in numerous preclinical models.[5][13] For any new NLRP3 inhibitor, such as the conceptual this compound, to be considered a viable therapeutic candidate, it must undergo rigorous characterization. Head-to-head comparisons with established inhibitors like MCC950 under identical experimental conditions are crucial.
Key areas for future investigation of novel NLRP3 inhibitors include:
-
Structural biology studies to elucidate the precise binding site and mechanism of inhibition.
-
Comprehensive selectivity profiling against a broad range of cellular targets.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluation in a wider range of chronic disease models to demonstrate long-term efficacy and safety.
This comparative framework provides a robust guide for the evaluation of the next generation of NLRP3 inflammasome inhibitors, paving the way for new and improved treatments for inflammatory diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-62
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors have been developed to modulate its activity. This guide provides a comparative overview of Nlrp3-IN-62 against other well-characterized NLRP3 inhibitors, including MCC950, Oridonin, and Parthenolide.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes key performance metrics for this compound and other selected NLRP3 inhibitors. This data is compiled from supplier information and peer-reviewed literature to facilitate a direct comparison of their potency and mechanism of action.
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50) | Selectivity |
| This compound | NLRP3 | Not specified | Pyroptosis (THP-1 cells): 0.7 nMIL-1β release (THP-1 cells): 108.5 nM[1][2] | Not specified |
| MCC950 | NLRP3 | Directly targets the NLRP3 NACHT domain, preventing its ATPase activity and subsequent oligomerization.[3][4] | IL-1β release (BMDMs): ~7.5-8.1 nM[5] | Specific for NLRP3; no significant inhibition of AIM2, NLRC4, or NLRP1 inflammasomes.[4][6] |
| Oridonin | NLRP3 | Covalently binds to Cys279 in the NLRP3 NACHT domain, blocking the interaction between NLRP3 and NEK7.[1][7][8] | IL-1β release (Mouse Macrophages): ~780.4 nM[5] | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[9] |
| Parthenolide | NLRP3, IKKβ | Directly targets the ATPase activity of NLRP3 and inhibits the NF-κB pathway.[10][11] | Not specified in a direct head-to-head comparison with the same assay conditions. | Not specific for NLRP3, also inhibits other inflammatory pathways.[11] |
| CY-09 | NLRP3 | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting NLRP3 ATPase activity.[12][13] | IL-1β release (LPS-primed BMDMs): Comparable to MCC950. | Specific for NLRP3; does not affect NLRC4, NLRP1, NOD2, or RIG-I ATPase activity.[12][13] |
Signaling Pathway and Inhibitor Targets
The activation of the NLRP3 inflammasome is a two-step process. The priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation signal (Signal 2), triggered by a variety of stimuli such as ATP or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1β and IL-18, as well as pyroptotic cell death.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NLRP3抑制剂 | CAS 3059965-71-5 | 美国InvivoChem [invivochem.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of selective inhibitors of the NLRP3 inflammasome - Fondazione RI.MED [fondazionerimed.eu]
- 13. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-62: A Comparative Guide to Inflammasome Specificity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory diseases, the selective inhibition of the NLRP3 inflammasome is a key strategy. Dysregulation of this critical multiprotein complex is implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases. This guide provides a comparative overview of the specificity of a representative NLRP3 inhibitor, Nlrp3-IN-62, against other major inflammasome complexes: NLRP1, NLRC4, and AIM2.
Disclaimer: "this compound" is used as a representative name for a highly selective NLRP3 inhibitor. The experimental data presented here is based on the well-characterized and potent NLRP3-specific inhibitor, MCC950, as a surrogate to illustrate the principles of specificity assessment.
Quantitative Comparison of Inhibitor Activity
The selectivity of an inflammasome inhibitor is paramount to ensure targeted therapeutic action while minimizing off-target effects. The following table summarizes the inhibitory potency of our representative NLRP3 inhibitor against NLRP3, AIM2, and NLRC4 inflammasomes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the inflammasome-mediated response, typically the release of Interleukin-1β (IL-1β).
| Inflammasome | Inhibitor | Cell Type | IC50 (IL-1β Release) | Specificity Notes | Reference(s) |
| NLRP3 | MCC950 | Mouse BMDMs | 7.5 nM | Potent and selective inhibitor. | [1][2][3][4] |
| Human MDMs | 8.1 nM | Blocks canonical and non-canonical activation. | [1][3][4] | ||
| AIM2 | MCC950 | Mouse BMDMs | No significant inhibition | Does not inhibit AIM2 inflammasome activation. | [1][2][5][6][7] |
| NLRC4 | MCC950 | Mouse BMDMs | No significant inhibition | Does not inhibit NLRC4 inflammasome activation. | [1][2][5][6][7] |
| NLRP1 | MCC950 | Not specified | No significant inhibition | Does not inhibit NLRP1 inflammasome activation. | [2][5][6][7] |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages.
Signaling Pathway Diagrams
Understanding the distinct activation pathways of the NLRP3, NLRP1, NLRC4, and AIM2 inflammasomes is fundamental to appreciating the molecular basis of inhibitor selectivity.
Experimental Protocols
Rigorous assessment of inhibitor specificity is crucial. Below are detailed methodologies for key experiments cited in the evaluation of inflammasome inhibitors.
Protocol 1: In Vitro Inflammasome Activation and Inhibition Assay
This assay determines the potency and selectivity of the inhibitor in a controlled cellular environment.
1. Cell Culture and Differentiation:
-
Culture primary bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytes.
-
For THP-1 cells, differentiate into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
2. Inflammasome Priming:
-
Plate the differentiated macrophages and prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[3][4]
3. Inhibitor Treatment:
-
Pre-incubate the primed cells with a serial dilution of the test inhibitor (e.g., this compound) for 30-60 minutes.
4. Selective Inflammasome Activation:
-
NLRP3: Add a specific NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), and incubate for 1-2 hours.[2][8][9]
-
AIM2: Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.[4][8]
-
NLRC4: Infect the cells with Salmonella typhimurium or transfect with flagellin to activate the NLRC4 inflammasome.[4][8]
5. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: ASC Speck Formation Assay
This assay visually assesses the formation of the Apoptosis-associated speck-like protein containing a CARD (ASC) speck, a hallmark of inflammasome activation.
1. Cell Culture:
-
Use macrophages from ASC-cerulean reporter mice or a cell line stably expressing a fluorescently-tagged ASC (e.g., THP-1-ASC-GFP).
-
Differentiate cells as described in Protocol 1.
2. Inflammasome Priming, Inhibition, and Activation:
-
Follow the same steps for priming, inhibitor treatment, and selective inflammasome activation as described in Protocol 1.
3. Microscopy:
-
After activation, fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
4. Quantification:
-
Count the number of cells with fluorescent ASC specks in multiple fields of view for each treatment condition.
-
Calculate the percentage of cells with specks to determine the effect of the inhibitor on inflammasome assembly.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for assessing the specificity of a novel NLRP3 inhibitor.
Conclusion
The ideal NLRP3 inhibitor demonstrates potent activity against the NLRP3 inflammasome while exhibiting minimal to no effect on other inflammasomes like AIM2, NLRC4, and NLRP1. This high degree of selectivity is crucial for developing targeted therapies with a favorable safety profile, minimizing the risk of broader immunosuppression that could arise from inhibiting inflammasomes essential for host defense against various pathogens. The experimental framework detailed in this guide provides a robust methodology for characterizing the selectivity profile of novel NLRP3 inhibitors, thereby facilitating the identification of compounds with the highest potential for clinical success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validating NLRP3 Inflammasome Inhibition: A Comparative Guide to Nlrp3-IN-62 Efficacy with Positive Controls
Note: As of December 2025, publicly available data for a compound specifically named "Nlrp3-IN-62" is not available. To fulfill the requirements of this guide, the well-characterized and potent NLRP3 inhibitor, MCC950, will be used as a representative compound for comparison against standard positive controls for NLRP3 inflammasome activation. This guide is intended for researchers, scientists, and drug development professionals.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The development of potent and specific NLRP3 inhibitors is a significant area of therapeutic research. Validating the efficacy of new chemical entities targeting NLRP3 requires robust experimental design, including the use of appropriate positive controls for both inflammasome activation and inhibition.
This guide provides a framework for assessing the efficacy of NLRP3 inhibitors, using MCC950 as an example, in comparison to well-established positive controls for NLRP3 activation, such as Lipopolysaccharide (LPS) in combination with nigericin (B1684572) or ATP.
Performance Comparison of NLRP3 Modulators
The following table summarizes the expected outcomes when using positive controls for NLRP3 inflammasome activation and a known inhibitor. This serves as a baseline for evaluating novel inhibitors.
| Compound/Treatment | Target | Mechanism of Action | Expected Outcome on IL-1β Secretion |
| LPS + Nigericin | NLRP3 Inflammasome | Priming (LPS): Upregulates NLRP3 and pro-IL-1β expression via TLR4 signaling. Activation (Nigericin): Induces K+ efflux, a key trigger for NLRP3 assembly. | High (Positive Control for Activation) |
| LPS + ATP | NLRP3 Inflammasome | Priming (LPS): Upregulates NLRP3 and pro-IL-1β expression via TLR4 signaling. Activation (ATP): Binds to the P2X7 receptor, leading to K+ efflux and NLRP3 activation.[1] | High (Positive Control for Activation) |
| MCC950 | NLRP3 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome assembly.[2] | Low (Positive Control for Inhibition) |
Signaling Pathways and Experimental Workflow
A clear understanding of the NLRP3 signaling pathway and the experimental workflow is crucial for designing and interpreting validation studies.
References
Comparative Analysis of NLRP3 Inflammasome Inhibitors: A Guide to IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of various molecules targeting the NLRP3 inflammasome. While specific data for Nlrp3-IN-62 is not publicly available, this document outlines the methodologies for determining the half-maximal inhibitory concentration (IC50) and presents data for other well-characterized NLRP3 inhibitors. This information serves as a valuable reference for researchers engaged in the discovery and development of novel NLRP3-targeting therapeutics.
Potency of NLRP3 Inhibitors: A Comparative Overview
The IC50 value, representing the concentration of an inhibitor required to reduce a specific biological response by 50%, is a critical parameter for assessing drug potency. The inhibitory capacity of NLRP3 modulators can differ significantly based on the cell type, the stimulus used to activate the inflammasome, and the specific experimental conditions. The following table summarizes the reported IC50 values for several known NLRP3 inflammasome inhibitors.
| Inhibitor | Cell Line | Activator | Measured Output | IC50 (nM) |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26[1] |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24[1] |
| Compound 7 | Human THP-1 cells | Not Specified | IL-18 release | 33[1] |
| Bridged Pyridazine Cpd | Human PBMCs | Not Specified | IL-1β production | 2.88[1] |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Various | Not Specified | 7.5[2] |
| NT-0249 | Human PBMCs | LPS + ATP | IL-1β release | 1300 |
| NT-0249 | Human PBMCs | LPS + ATP | IL-18 release | 12 |
| NT-0249 | Human PBMCs | Cholesterol Crystals | IL-1β release | 38 |
| Fc11a-2 | Human THP-1 cells | LPS + ATP | IL-1β and IL-18 release | ~10000[3] |
| Parthenolide | Human THP-1 cells | Various | Cytokine liberation | 2600[3] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for NLRP3 inhibitors is typically performed using cell-based assays that quantify the inhibition of inflammatory cytokine release following inflammasome activation.
General Protocol for IL-1β Release Assay
This protocol outlines the fundamental steps for assessing the potency of an NLRP3 inhibitor.
-
Cell Culture and Priming:
-
Immune cells such as human monocytic THP-1 cells, primary human peripheral blood mononuclear cells (PBMCs), or bone marrow-derived macrophages (BMDMs) are commonly used.[1][2]
-
THP-1 cells are often differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).[1]
-
To prime the NLRP3 inflammasome, cells are treated with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for several hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[1][2]
-
-
Inhibitor Treatment:
-
Following the priming step, the cells are treated with various concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
-
Inflammasome Activation:
-
Quantification of IL-1β Release:
-
After a suitable incubation period, the cell culture supernatant is collected.
-
The concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage of inhibition of IL-1β release is calculated for each inhibitor concentration relative to a vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the NLRP3 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The NLRP3 inflammasome signaling pathway, illustrating the two-signal activation model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NLRP3 Inhibition: A Comparative Guide to Nlrp3-IN-62 and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. Consequently, the NLRP3 inflammasome is a prime therapeutic target. Researchers utilize both pharmacological inhibitors, such as Nlrp3-IN-62, and genetic models to probe the function of NLRP3 and validate its role in disease pathogenesis. This guide provides a comprehensive comparison of the outcomes observed with pharmacological inhibition versus genetic manipulation of NLRP3, supported by experimental data and detailed protocols.
At a Glance: Pharmacological Inhibition vs. Genetic Models
| Feature | Pharmacological Inhibition (e.g., this compound) | Genetic Deletion (NLRP3 Knockout) | Genetic Activation (NLRP3 Gain-of-Function) |
| Mechanism | Temporally controlled blockade of NLRP3 activation. | Complete and continuous absence of the NLRP3 protein. | Constitutive or hyperactive NLRP3 inflammasome signaling. |
| Application | In vitro and in vivo studies; high translational and therapeutic potential. | In vivo studies to understand the lifelong consequences of NLRP3 absence. | In vivo models of human autoinflammatory syndromes (e.g., CAPS). |
| Temporal Control | High; can be administered at specific stages of disease. | Low; the gene is absent throughout the organism's life. | Low; the mutation is constitutively present. |
| Off-Target Effects | Possible, though newer inhibitors are highly specific. | Minimal, directly related to the absence of NLRP3. | Minimal, directly related to the specific NLRP3 mutation. |
| Key Insights | Elucidates the therapeutic window and potential for intervention. | Defines the fundamental biological role of NLRP3. | Models human diseases and tests therapies in a hyperactive state. |
Comparative Experimental Data
The following tables summarize key findings from studies utilizing either pharmacological inhibition of NLRP3 or genetic models, illustrating the cross-validation of NLRP3's role in various disease contexts. While direct comparative studies using this compound are emerging, data from the well-characterized inhibitor MCC950 provides a strong surrogate for understanding the effects of potent and specific NLRP3 inhibition.
Table 1: Comparison in a Model of Inflammatory Pain
In a mouse model of hyperalgesic priming, a transition from acute to chronic inflammatory pain, both pharmacological inhibition and the study of NLRP3's role in sensory neurons were investigated.
| Experimental Group | Key Findings | Reference |
| Carrageenan-primed mice + MCC950 | Pre-treatment with the NLRP3 inhibitor MCC950 prevented the development of persistent mechanical hypersensitivity induced by a subsequent PGE2 injection.[1] | [1] |
| Significance | Pharmacological blockade of NLRP3 at a critical time point can prevent the establishment of chronic inflammatory pain. |
Table 2: Comparison in a Model of Nonalcoholic Steatohepatitis (NASH)
A study investigating the role of the NLRP3 inflammasome in experimental NASH compared the effects of genetic deletion and pharmacological inhibition.
| Experimental Group | Key Findings | Reference |
| NLRP3 Knockout Mice on HFHC diet | No amelioration of histological features of fibrosing NASH compared to wild-type controls.[2][3][4] | [2][3][4] |
| Wild-Type Mice on HFHC diet + MCC950 | No improvement in the histological components of fibrosing NASH.[2][3][4] | [2][3][4] |
| Significance | In this specific model of NASH, neither genetic absence nor pharmacological inhibition of NLRP3 provided a therapeutic benefit, highlighting the importance of model selection in target validation. |
Table 3: Pharmacological Inhibition in a Gain-of-Function Model (CAPS)
A mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS), which expresses a human gain-of-function NLRP3 allele, was used to evaluate the therapeutic utility of an NLRP3 inhibitor.
| Experimental Group | Key Findings | Reference |
| CAPS model mice + NT-0249 | Dose-dependent reduction in multiple inflammatory biomarkers, including mature IL-1β levels in tissue homogenates.[5] | [5] |
| Significance | A potent pharmacological inhibitor can effectively suppress the hyperactive NLRP3 inflammasome in a disease-relevant genetic model, demonstrating in vivo target engagement and therapeutic potential.[5] |
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is crucial to visualize the underlying biological pathways and the experimental procedures used to generate the data.
Caption: Canonical NLRP3 inflammasome activation pathway and points of intervention.
Caption: General experimental workflow for cross-validating NLRP3's role.
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the standard two-signal in vitro model for assessing NLRP3 inflammasome activation and the efficacy of inhibitors.
a. Cell Preparation:
-
Isolate bone marrow cells from the femurs and tibias of wild-type, NLRP3 knockout, or NLRP3 gain-of-function mice.
-
Differentiate the cells into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF.
-
Seed the BMDMs into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
b. Inflammasome Priming and Inhibition:
-
Prime the BMDMs by replacing the medium with fresh DMEM containing 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Following priming, remove the LPS-containing medium and replace it with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control, typically DMSO) for 1 hour.
c. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding a Signal 2 stimulus, such as 5 mM ATP for 30-60 minutes or 5 µM Nigericin for 1-2 hours.
d. Endpoint Analysis:
-
IL-1β Measurement: Collect the cell culture supernatants and quantify the concentration of secreted IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.
-
Caspase-1 Activity Assay: Measure caspase-1 activity in the cell supernatants or lysates using a fluorometric or colorimetric assay kit that detects the cleavage of a specific substrate (e.g., YVAD-AFC or WEHD-pNA).
-
Cell Viability/Pyroptosis: Assess cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercially available cytotoxicity assay kit.
In Vivo Model of Systemic Inflammation
This protocol outlines a general procedure for evaluating the in vivo efficacy of an NLRP3 inhibitor in a model of systemic inflammation.
a. Animal Models:
-
Use age- and sex-matched wild-type (C57BL/6), NLRP3 knockout, and/or NLRP3 gain-of-function mice.
b. Induction of Inflammation and Treatment:
-
Administer this compound (or vehicle) to the wild-type and/or gain-of-function mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose.
-
After a specified pre-treatment time, induce systemic inflammation by intraperitoneally injecting a sublethal dose of LPS.
c. Sample Collection and Analysis:
-
At various time points post-LPS injection, collect blood via cardiac puncture or tail vein sampling.
-
Isolate serum and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA.
-
Harvest peritoneal lavage fluid to assess immune cell infiltration and local cytokine production.
-
Collect tissues (e.g., spleen, liver) for histological analysis of inflammation or for the preparation of tissue homogenates to measure cytokine levels.
Conclusion
The cross-validation of results from pharmacological inhibitors like this compound with data from NLRP3 genetic models is a powerful strategy for robustly defining the role of the NLRP3 inflammasome in health and disease. While genetic models provide definitive evidence for the fundamental biological functions of NLRP3, pharmacological inhibitors offer crucial insights into the therapeutic potential and timing of intervention. The combined use of these approaches, guided by the standardized protocols outlined in this guide, will continue to be instrumental in advancing our understanding of NLRP3-driven pathologies and in the development of novel anti-inflammatory therapies.
References
- 1. NLRP3 inflammasome activation in sensory neurons promotes chronic inflammatory and osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic deletion or pharmacologic inhibition of the Nlrp3 inflammasome did not ameliorate experimental NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic deletion or pharmacologic inhibition of the Nlrp3 inflammasome did not ameliorate experimental NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: NLRP3-IN-62 versus CY-09
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors targeting the NLRP3 inflammasome: NLRP3-IN-62 and CY-09. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This document aims to objectively compare the performance of these two molecules based on publicly available data, with a focus on their mechanisms of action, potency, and the experimental protocols used for their evaluation.
It is important to note that while extensive peer-reviewed data is available for CY-09, information on this compound is currently limited primarily to patent literature and supplier-provided data. This guide reflects the current state of public knowledge, and the comparison is therefore constrained by this data disparity.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for this compound and CY-09, facilitating a direct comparison of their reported potencies and characteristics.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Type/Assay | Condition | Source |
| IC50 (Pyroptosis) | 0.7 nM | THP-1 cells | Not specified | [1] |
| IC50 (IL-1β Release) | 108.5 nM | THP-1 cells | Not specified | [1] |
Table 2: Quantitative Data for CY-09
| Parameter | Value | Cell Type/Assay | Condition | Source |
| IC50 (IL-1β Secretion) | 1-10 µM (dose-dependent) | LPS-primed BMDMs | MSU, nigericin, or ATP stimulation | [2] |
| Binding Affinity (Kd) | ~500 nM | Direct binding to purified GFP-NLRP3 | Microscale Thermophoresis (MST) | [3] |
| Inhibition of NLRP3 ATPase activity | 0.1-1 µM | Purified human NLRP3 protein | ATPase activity assay | [3] |
| In vivo efficacy (IL-1β production) | Effective at 40 mg/kg (i.p.) | C57BL/6 mice | MSU-induced peritonitis model | [3][4] |
| Bioavailability (mice) | 72% | C57BL/6 mice | Oral administration | [5] |
| Half-life (mice) | 2.4 h | C57BL/6 mice | Intravenous or oral administration | [5] |
Mechanism of Action
This compound: Detailed mechanistic studies for this compound are not yet widely available in peer-reviewed literature. It is described as a potent inhibitor of NLRP3-mediated pyroptosis and IL-1β release[1]. Further research is required to fully elucidate its precise binding site and mechanism of action.
CY-09: CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[2] Its mechanism of action is well-characterized and involves:
-
Direct Binding to NLRP3: CY-09 directly binds to the Walker A motif, an ATP-binding site, within the NACHT domain of the NLRP3 protein.[3]
-
Inhibition of ATPase Activity: By occupying the ATP-binding site, CY-09 inhibits the intrinsic ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[3]
-
Blockade of Inflammasome Assembly: The inhibition of NLRP3's ATPase activity prevents its self-oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby halting the formation of the active inflammasome complex.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors. While specific protocols for this compound are not publicly detailed, the following standard assays are broadly applicable for characterizing NLRP3 inhibitors.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
Objective: To assess the dose-dependent inhibitory effect of a compound on NLRP3 inflammasome activation in a cellular context.
Methodology:
-
Cell Culture and Priming: Bone marrow-derived macrophages (BMDMs) or THP-1 cells are cultured and primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β (Signal 1).
-
Inhibitor Treatment: The primed cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or CY-09) or vehicle control (e.g., DMSO) for 30-60 minutes.
-
NLRP3 Inflammasome Activation (Signal 2): The inflammasome is activated by adding a specific agonist such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for a defined period (e.g., 1-2 hours).
-
Measurement of IL-1β Secretion: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Protocol 2: NLRP3 ATPase Activity Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the NLRP3 protein.
Methodology:
-
Protein Purification: Recombinant human or murine NLRP3 protein (typically a construct containing the NACHT domain) is expressed and purified.
-
Assay Reaction: The purified NLRP3 protein is incubated with varying concentrations of the inhibitor (e.g., CY-09) or vehicle control in an ATPase assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Detection of ATPase Activity: The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as a malachite green-based assay.[6]
-
Data Analysis: The IC50 value of the inhibitor for NLRP3 ATPase activity is determined from the dose-response curve.
Protocol 3: ASC Oligomerization Assay
Objective: To determine if an inhibitor can block the ASC oligomerization, a key downstream event in inflammasome assembly.
Methodology:
-
Cell Treatment: Macrophages are primed and treated with the inhibitor and NLRP3 activator as described in Protocol 1.
-
Cell Lysis and Cross-linking: Cells are lysed, and the pellets containing ASC oligomers are collected. The proteins are then cross-linked using a reagent like disuccinimidyl suberate (B1241622) (DSS).[3]
-
Western Blot Analysis: The cross-linked samples are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an anti-ASC antibody to visualize ASC monomers and oligomers. A reduction in the high-molecular-weight oligomer bands in the presence of the inhibitor indicates successful blockade of inflammasome assembly.[3]
Mandatory Visualization
Signaling Pathway Diagram
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-62 vs. Dapansutrile
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving the pathology of conditions from gout to neurodegenerative disorders. This guide provides a comprehensive, data-driven comparison of two NLRP3 inhibitors: Nlrp3-IN-62, a novel potent inhibitor, and Dapansutrile (B1669814) (OLT1177), a clinically evaluated candidate.
Mechanism of Action and Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that assembles in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation is a two-step process: a priming signal (Signal 1) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2) that triggers the assembly of the inflammasome complex.[3] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-cleavage and activation of caspase-1.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[3][5]
Dapansutrile is an orally active and selective NLRP3 inflammasome inhibitor that functions by directly binding to the NACHT domain of the NLRP3 protein.[6][7] This interaction is thought to inhibit the ATPase activity of NLRP3, which is crucial for its oligomerization and the subsequent assembly of the inflammasome complex.[8] By preventing inflammasome formation, Dapansutrile effectively blocks the downstream activation of caspase-1 and the release of IL-1β and IL-18.[6] It has been shown to be selective for the NLRP3 inflammasome, with no significant activity against other inflammasomes like AIM2 or NLRC4.[9]
The precise mechanism of action for This compound is not yet extensively detailed in publicly available literature, but it is categorized as a potent NLRP3 inhibitor.[10][11] Its inhibitory effects on pyroptosis and IL-1β release suggest that it acts at or upstream of caspase-1 activation, likely by interfering with the assembly or activation of the NLRP3 inflammasome complex.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Dapansutrile, providing a basis for comparing their potency. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of this compound and Dapansutrile
| Compound | Assay | Cell Type | Activator(s) | Readout | IC50 / Activity | Reference |
| This compound | Pyroptosis Inhibition | THP-1 cells | Not Specified | Pyroptosis | 0.7 nM | [10] |
| IL-1β Release | THP-1 cells | Not Specified | IL-1β | 108.5 nM | [10] | |
| Dapansutrile | IL-1β Release | Mouse J774A.1 macrophages | LPS + Nigericin | IL-1β | 1 nM (pIC50 = 9) | [12] |
| IL-1β Release | LPS-stimulated human blood-derived macrophages | LPS | IL-1β | Reduces by 60% at nM concentrations | [13][14] | |
| IL-18 Release | LPS-stimulated human blood-derived macrophages | LPS | IL-18 | Reduces by 70% at nM concentrations | [13][14] | |
| IL-1β Release | Monocytes from CAPS patients | LPS | IL-1β | Inhibits by 36-84% | [13][14] |
Table 2: In Vivo Efficacy of Dapansutrile
| Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| Gouty Arthritis (MSU-induced) | Mouse | Oral administration | Reduced joint inflammation, synovial IL-1β, IL-6, MPO, and CXCL1 levels. | [13] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 3.75 g/kg in diet | Ameliorated neurological decline and nervous tissue damage. | [5] |
| Acute Gout Flare | Human (Phase 2a) | 100-2000 mg/day, oral | Significant reduction in target joint pain; well-tolerated. | [15] |
| Heart Failure with Reduced Ejection Fraction | Human (Phase 1b) | 500-2000 mg/day, oral | Safe and well-tolerated; potential for improved exercise time and LVEF at the highest dose. | [16][17][18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay (IL-1β Release)
This protocol is a standard method for evaluating the potency of NLRP3 inhibitors.
Caption: General experimental workflow for in vitro NLRP3 inhibitor testing.
1. Cell Culture and Priming:
-
Culture human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) in appropriate media.
-
For THP-1 cells, differentiate into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[1]
2. Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound or Dapansutrile for a specified period (e.g., 30-60 minutes).
3. NLRP3 Activation:
-
Add an NLRP3 activator such as ATP (e.g., 5 mM for 45 minutes) or Nigericin (e.g., 10 µM for 60 minutes) to induce inflammasome assembly and activation.[3]
4. Measurement of IL-1β Release:
-
Centrifuge the cell plates and collect the supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[1]
5. Data Analysis:
-
Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Gouty Arthritis Model
This protocol is used to assess the in vivo efficacy of NLRP3 inhibitors in a disease-relevant model.
1. Animal Model:
-
Use male C57BL/6 mice.
2. Induction of Gouty Arthritis:
-
Inject monosodium urate (MSU) crystals (e.g., 1 mg in 20 µL of sterile saline) into the intra-articular space of the ankle or knee joint to induce an acute inflammatory response.
3. Inhibitor Administration:
-
Administer Dapansutrile orally at various doses (e.g., 10-100 mg/kg) at a specified time point relative to MSU injection (e.g., 1 hour before or after).
4. Assessment of Inflammation:
-
Measure joint swelling using a caliper at different time points after MSU injection.
-
At the end of the experiment, collect synovial fluid and periarticular tissue.
-
Quantify the levels of pro-inflammatory cytokines (IL-1β, IL-6), chemokines (CXCL1), and myeloperoxidase (MPO) activity (as a measure of neutrophil infiltration) in the tissue homogenates using ELISA and specific activity assays.[13]
5. Histological Analysis:
-
Perform histological analysis of the joint tissue to assess inflammatory cell infiltration and tissue damage.
Summary and Conclusion
This guide provides a comparative overview of this compound and Dapansutrile, two inhibitors of the NLRP3 inflammasome.
-
This compound emerges as a highly potent inhibitor in in vitro assays, with a remarkable IC50 of 0.7 nM for pyroptosis inhibition in THP-1 cells.[10] However, publicly available data on its mechanism of action, selectivity, and in vivo efficacy are currently limited.
-
Dapansutrile is a well-characterized, orally bioavailable, and selective NLRP3 inhibitor with a demonstrated safety profile in humans.[7] It has shown efficacy in various preclinical models of inflammatory diseases and has progressed to clinical trials for conditions such as gout and heart failure, showing promising results in reducing inflammation and clinical symptoms.[16]
For researchers in the early stages of drug discovery and target validation, both compounds offer valuable tools. This compound's high potency makes it an interesting candidate for further investigation. For translational and clinical research, Dapansutrile represents a more advanced option with a significant body of preclinical and clinical data supporting its therapeutic potential.
The continued development and characterization of novel NLRP3 inhibitors like this compound, alongside the clinical progression of compounds like Dapansutrile, will be crucial in realizing the full therapeutic potential of targeting the NLRP3 inflammasome in a wide array of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 7. Frontiers | Dapansutrile in multidisciplinary therapeutic applications: mechanisms and clinical perspectives [frontiersin.org]
- 8. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The research progression of direct NLRP3 inhibitors to treat inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II-III Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of NLRP3 Inflammasome Inhibitor Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its central role in initiating inflammatory responses has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of experimental findings for several prominent NLRP3 inflammasome inhibitors, with a focus on reproducibility. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in evaluating and comparing the performance of these compounds.
Comparative Analysis of NLRP3 Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several well-characterized NLRP3 inflammasome inhibitors across different cell types and activation conditions. It is important to note that direct comparisons of IC50 values should be approached with caution, as variations in experimental conditions can influence the results.
| Inhibitor | Target | IC50 Value | Cell Type | Assay Conditions | Citation(s) |
| MCC950 | NLRP3 | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP stimulation | |
| ~8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP stimulation | |||
| 0.2 µM | THP-1 derived macrophages | LPS + Nigericin stimulation | |||
| CY-09 | NLRP3 (ATPase activity) | 1-10 µM | LPS-primed BMDMs | MSU, Nigericin, or ATP-induced caspase-1 activation and IL-1β secretion | |
| Oridonin | NLRP3 | ~0.75 µM | Not specified | Not specified | |
| Parthenolide | NLRP3 (and Caspase-1) | Not specified | Not specified | Inhibits ATPase activity of NLRP3 |
Delving into the Mechanism: The NLRP3 Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process, involving a priming signal (Signal 1) and an activation signal (Signal 2). Understanding this pathway is crucial for interpreting the mechanism of action of its inhibitors.
Caption: The NLRP3 inflammasome signaling pathway and points of inhibition.
Experimental Protocols for Reproducible Findings
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are methodologies for key assays used in the characterization of NLRP3 inflammasome inhibitors.
In Vitro IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay is a cornerstone for quantifying the potency of NLRP3 inhibitors.
a. Cell Culture and Priming:
-
Culture primary mouse BMDMs in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Seed BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with 500 ng/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
b. Inhibitor Treatment:
-
Pre-treat the primed BMDMs with various concentrations of the NLRP3 inhibitor (or vehicle control) for 30-60 minutes.
c. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 45-60 minutes or 10 µM Nigericin for 1-2 hours.
d. Quantification of IL-1β:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
e. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
ASC Oligomerization Assay
This assay assesses whether an inhibitor acts upstream of ASC speck formation, a critical step in inflammasome assembly.
a. Cell Treatment:
-
Prime and treat BMDMs with the inhibitor and NLRP3 activator as described in the IL-1β release assay.
b. Cell Lysis and Cross-linking:
-
Lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).
-
Pellet the insoluble fraction, which contains the ASC specks, by centrifugation.
-
Resuspend the pellet and cross-link the proteins using a cross-linking agent such as disuccinimidyl suberate (B1241622) (DSS).
c. Western Blot Analysis:
-
Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody specific for ASC.
-
ASC oligomers will appear as higher molecular weight bands (dimers, trimers, and larger specks).
Selectivity Assay Against Other Inflammasomes
To confirm the specificity of an NLRP3 inhibitor, it is crucial to test its activity against other inflammasome complexes like AIM2 and NLRC4.
a. Cell Priming and Inhibitor Treatment:
-
Prime BMDMs with LPS as previously described.
-
Treat the cells with the inhibitor at a concentration several-fold higher than its NLRP3 IC50.
b. Selective Inflammasome Activation:
-
AIM2 Activation: Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.
-
NLRC4 Activation: Infect the cells with Salmonella typhimurium to activate the NLRC4 inflammasome.
c. Measurement of IL-1β Release:
-
Quantify IL-1β release in the supernatants using ELISA. A selective NLRP3 inhibitor should not significantly inhibit IL-1β release under these conditions.
Standardized Experimental Workflow
A systematic workflow is critical for the efficient and reliable evaluation of novel NLRP3 inhibitors.
Caption: A streamlined workflow for the evaluation of NLRP3 inflammasome inhibitors.
By adhering to standardized protocols and systematically evaluating key parameters such as potency, mechanism of action, and selectivity, researchers can generate reproducible data that will accelerate the development of novel and effective therapeutics targeting the NLRP3 inflammasome.
Safety Operating Guide
Essential Guide to the Safe Disposal of Nlrp3-IN-62
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like Nlrp3-IN-62 are critical for ensuring laboratory safety and environmental protection. This compound is an inhibitor of the NLRP3 inflammasome, a key component in the innate immune system.[1][2] While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, this guide provides a framework for its safe disposal based on procedures for similar NLRP3 inhibitors and general chemical waste guidelines.[3][4][5]
Crucial First Step: Obtain the Safety Data Sheet (SDS)
The most critical action before handling or disposing of this compound is to obtain the manufacturer-specific Safety Data Sheet (SDS).[5] This document contains detailed information regarding the compound's specific hazards, handling precautions, and required disposal methods. Section 13 of the SDS, "Disposal considerations," will provide explicit instructions.[5]
Immediate Safety and Handling Precautions
Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[3][4]
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4] |
| Body Protection | A standard laboratory coat should be worn.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] |
In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | Short-term: -20°C; Long-term: -80°C.[4][6] |
| Container | Tightly sealed, light-resistant vial.[4] |
| Environment | Store in a dry, well-ventilated area away from incompatible materials.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.[4] It is highly recommended to engage a licensed professional waste disposal service for the final disposal of chemical waste.[4]
-
Waste Classification and Segregation : this compound is classified as chemical waste and must not be mixed with regular trash, sharps, or biohazardous materials.[3]
-
Solid vs. Liquid Waste : Segregate solid waste (e.g., contaminated gloves, pipette tips, filter paper) from liquid waste (e.g., unused solutions, rinsates).[3]
-
Solvent Type : If this compound is dissolved in a solvent, segregate the waste based on whether the solvent is halogenated or non-halogenated.[3]
-
-
Waste Accumulation and Containment :
-
Liquid Waste : Carefully pour the this compound solution into a designated, compatible, and leak-proof liquid waste container using a funnel to prevent spills.[3][5]
-
Solid Waste : Place all contaminated solid items into a designated and clearly labeled solid waste container.[3][5]
-
Container Management : Keep waste containers securely closed except when adding waste. Do not overfill containers, leaving at least 10% headspace for expansion.[3]
-
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazards as indicated in the SDS. Include the date when the first waste was added.[4][5]
-
Final Disposal : The recommended method for final disposal of this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This must be performed by a licensed hazardous waste disposal company.[4]
-
Decontamination : Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.[4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[3]
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel.[3]
-
Ventilate : If safe to do so, increase ventilation in the area.[3]
-
Containment : For small spills, use an absorbent material such as spill pillows or vermiculite (B1170534) to contain the spill.[3]
-
Cleanup : While wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place all cleanup materials into a designated hazardous waste container.[3]
-
Decontamination : Clean the spill area with a suitable solvent or detergent and water.[3]
-
Reporting : Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department, following your institution's specific reporting procedures.[3]
Visualizing Procedural and Biological Pathways
To further aid in understanding the necessary procedures and the biological context of this compound, the following diagrams are provided.
Caption: Logical workflow for the safe disposal of this compound.
Caption: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition.
References
- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiation and perpetuation of NLRP3 inflammasome activation and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Nlrp3-IN-62
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nlrp3-IN-62. As comprehensive toxicological data for this specific compound may not be publicly available, a cautious approach based on best practices for handling potent, novel small-molecule inhibitors is mandatory.
Immediate Safety and Handling Precautions
Due to the potent nature of NLRP3 inhibitors, stringent safety measures are necessary to minimize exposure. The primary routes of exposure for potent small molecules are inhalation of powders and skin contact. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated and controlled environment.
Personal Protective Equipment (PPE) and Engineering Controls
| PPE/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Powder Containment Hood | To prevent inhalation of airborne particles when handling the solid compound or preparing solutions.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles.[1][2] |
| Hand Protection | Nitrile gloves (double-gloving is recommended) | To prevent skin contact.[1][2] |
| Body Protection | Fully buttoned laboratory coat | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | N95 respirator or higher | Recommended if handling the compound outside of a containment hood to provide an additional layer of protection against inhalation.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling and Storage Recommendations
| Procedure | Recommendation | Rationale |
| Storage | Store in a tightly sealed, light-resistant container at -20°C for short-term storage or -80°C for long-term storage.[1] Protect from light and moisture. | To maintain compound stability and prevent degradation. |
| Dissolving | Dissolve in a suitable solvent such as Dimethyl sulfoxide (B87167) (DMSO) within a chemical fume hood.[2] | To contain any vapors and prevent accidental splashes. This compound is expected to have high solubility in DMSO. |
| Spill Cleanup | Use an appropriate spill kit for chemical spills. Wear full PPE and decontaminate the area thoroughly. | To safely manage accidental releases and prevent widespread contamination. |
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. All waste must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal Procedures
| Waste Type | Disposal Method |
| Solid Waste | Collect unused solid this compound, contaminated gloves, pipette tips, and other lab consumables in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3] |
| Liquid Waste | Collect solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Decontamination | Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.[1] |
| Final Disposal | The recommended method for final disposal is incineration by a licensed professional waste disposal service. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] |
Experimental Protocols and Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition
The NLRP3 inflammasome is a key component of the innate immune system that responds to a variety of danger signals, leading to the production of pro-inflammatory cytokines. This compound acts as an inhibitor of this pathway.
Caption: The NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Experimental Workflow: In Vitro NLRP3 Inflammasome Inhibition Assay
The following is a detailed methodology for a key experiment involving the use of an NLRP3 inhibitor like this compound. This protocol outlines the steps to assess the inhibitory effect of the compound on NLRP3 inflammasome activation in a cell-based assay.
Caption: A typical experimental workflow for an in vitro NLRP3 inflammasome inhibition assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
